Technical Guide: Isolation and Characterization of (+)-Subersic Acid
This guide details the isolation, characterization, and technical specifications of (+)-Subersic acid , a rare meroterpenoid secondary metabolite. Executive Summary (+)-Subersic acid is a bioactive meroterpenoid (specifi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the isolation, characterization, and technical specifications of (+)-Subersic acid , a rare meroterpenoid secondary metabolite.
Executive Summary
(+)-Subersic acid is a bioactive meroterpenoid (specifically a diterpene benzo[hydro]quinone) identified primarily in marine sponges of the genus Acanthodendrilla.[1][2][3] Distinct from the common dicarboxylic "suberic acid" (octanedioic acid), (+)-subersic acid is a complex secondary metabolite exhibiting significant pharmacological potential, particularly as an inhibitor of MAPKAP kinase 2 (MK2) and 15-lipoxygenase (15-LOX) .
This guide provides a standardized workflow for the extraction, isolation, and structural validation of the (+)-enantiomer, distinguishing it from its (-)-counterpart found in Suberea and Jaspis species.
Geography: Collected from reefs off Palau Badi, Makassar, Indonesia.[3]
Co-metabolites: Often co-isolated with (+)-makassaric acid.
(-)-Subersic Acid: The enantiomer is found in Suberea sp. and Jaspis splendens .[3]
Note: This distinction is critical for reproducibility; sourcing the wrong sponge genus will yield the opposite enantiomer.
Synthetic Availability
Recent semi-synthetic routes have been established starting from (+)-sclareol , a commercially available diterpene. This route allows for the generation of the "unnatural" (+)-enantiomer if the natural sponge source is inaccessible.
Isolation & Purification Methodology
The following protocol is derived from the definitive isolation work by Williams et al. (2004). It utilizes a polarity-guided fractionation strategy designed to separate the lipophilic meroterpenoids from bulk marine salts and polar cellular debris.
Experimental Workflow Diagram
Figure 1: Step-wise isolation workflow for (+)-subersic acid from marine sponge tissue.
Detailed Protocol
Phase 1: Extraction
Material Prep: Freeze-dry (lyophilize) the fresh sponge tissue to remove water weight and prevent enzymatic degradation. Grind to a coarse powder.
Solvent Extraction: Exhaustively extract the powder with Methanol (MeOH) or Ethanol (EtOH) (3 x 1 L per 500g wet weight).
Concentration: Combine extracts and concentrate in vacuo (rotary evaporator) at <40°C to yield a crude gum.
Phase 2: Partitioning (Desalting & Defatting)
Suspend the crude gum in Water (
) .
Partition against Ethyl Acetate (EtOAc) (3 x equal volumes).
Collect the EtOAc layer (organic phase). This fraction contains the non-polar meroterpenoids.
Dry the organic layer over anhydrous
and concentrate.
Phase 3: Chromatographic Purification
Size Exclusion (Sephadex LH-20):
Mobile Phase: MeOH:DCM (1:1).
Purpose: Removes high molecular weight compounds and chlorophylls.
Flash Chromatography (Silica Gel):
Stationary Phase: Silica Gel 60 (230-400 mesh).
Gradient: Hexanes
EtOAc (0% to 100% EtOAc).
Target: Monitor fractions via TLC; subersic acid typically elutes in mid-polarity fractions (e.g., 30-50% EtOAc).
(typically 85:15 or 90:10 MeOH/ with 0.1% TFA or Formic Acid).
Detection: UV at 254 nm and 280 nm (characteristic of the benzoquinone moiety).
Structural Elucidation & Validation
To confirm the identity of (+)-subersic acid and distinguish it from known isomers, the following analytical markers must be verified.
Physicochemical Properties[8][9]
Appearance: Pale yellow oil or amorphous solid.
Optical Rotation (
):Positive (+) rotation (approx. in ).
Critical Check: If the rotation is negative (approx.
), you have isolated (-)-subersic acid (likely from Suberea sp.).
High-Resolution Mass Spectrometry (HRESIMS):
Ion Mode: Negative mode [M-H]-
m/z: 409.2748 (Calculated for
).
NMR Fingerprint (
)
The structure consists of a diterpene unit attached to a 4-hydroxybenzoic acid derivative.
Position
Carbon Type
Characteristic Shift ()
Proton Signal ()
Aromatic Ring
Quaternary C
~120-160 ppm
-
Aromatic H
CH
~115 ppm
~6.7-6.8 (d)
Terpene Methyls
~15-25 ppm
~0.8-1.0 (s)
Carboxylic Acid
~170 ppm
Broad singlet (exchangeable)
Biological Mechanism: MK2 Inhibition[5][10]
(+)-Subersic acid is a potent inhibitor of MAPKAP Kinase 2 (MK2) , a key enzyme in the inflammatory cascade.
Signaling Pathway Context
MK2 is the direct substrate of p38 MAPK. Upon activation, MK2 regulates the stability and translation of mRNA for inflammatory cytokines, primarily TNF-
. Inhibition of MK2 prevents the release of TNF- without blocking the upstream p38 MAPK, potentially avoiding the toxicity associated with direct p38 inhibitors.
Figure 2: Mechanism of action showing (+)-subersic acid inhibition of the p38/MK2 pathway.
Selectivity: Shows selectivity over p38 MAPK, making it a valuable probe for dissecting the specific role of MK2 in inflammation.
References
Williams, D. E., Telliez, J. B., Liu, J., Tahir, A., van Soest, R., & Andersen, R. J. (2004). Meroterpenoid MAPKAP (MK2) Inhibitors Isolated from the Indonesian Marine Sponge Acanthodendrilla sp.[2][3] Journal of Natural Products, 67(12), 2127–2129.
Carroll, J., Jonsson, E. N., Ebel, R., Hartman, M. S., Holman, T. R., & Crews, P. (2001). Probing Sponge-Derived Terpenoids for Human 15-Lipoxygenase Inhibitors. The Journal of Organic Chemistry, 66(21), 7119–7124.
Unger, G. H., & Li, C. (2011). Total Synthesis of (+)-Subersic Acid. Asian Journal of Organic Chemistry.
Technical Guide: Spectroscopic Characterization of Suberic Acid (Octanedioic Acid)
Executive Summary This technical guide provides a definitive reference for the spectroscopic characterization of Suberic Acid (Octanedioic Acid), a critical C8 dicarboxylic acid used in the synthesis of polyamides, polye...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a definitive reference for the spectroscopic characterization of Suberic Acid (Octanedioic Acid), a critical C8 dicarboxylic acid used in the synthesis of polyamides, polyesters, and as a linker in drug delivery systems (e.g., HDAC inhibitors).[1]
This document details the specific spectral signatures obtained via Nuclear Magnetic Resonance (
H and C NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). It is designed for researchers requiring rigorous structural validation and purity assessment protocols.
Chemical Identity & Properties
Property
Data
IUPAC Name
Octanedioic acid
Common Name
Suberic acid
CAS Registry
505-48-6
Molecular Formula
Molecular Weight
174.19 g/mol
Symmetry
(Centrosymmetric in crystal lattice)
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
NMR is the primary method for verifying the carbon backbone integrity and symmetry of suberic acid. Due to the molecule's symmetry, the spectra are simplified, showing only half the expected number of unique signals relative to the carbon count.[1]
Experimental Protocol: Sample Preparation
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-
) is the preferred solvent for the free acid due to the solubility of the carboxyl groups and the ability to observe the acidic protons (often invisible in due to exchange).
Concentration: Dissolve 10–15 mg of suberic acid in 0.6 mL of DMSO-
.
Reference: Calibrate chemical shifts (
) relative to the residual solvent peak (DMSO- quintet at 2.50 ppm for H, septet at 39.5 ppm for C).
H NMR Data (400 MHz, DMSO-
)
The proton spectrum exhibits three distinct aliphatic environments and one acidic environment.
Analysis: The integration ratio of 1:2:2:2 (normalized to half the molecule) confirms the C8 chain length. The triplet at 2.19 ppm is diagnostic for the
-methylene group in a saturated fatty acid.
C NMR Data (100 MHz, D
O vs DMSO-
)
The carbon spectrum is critical for confirming the oxidation state of the terminal carbons. Note that shifts vary significantly between the free acid (in DMSO) and the salt form (in D
O/buffer).
Table:
C Chemical Shifts (Suberate Anion in DO, pH 7.4)
Shift (, ppm)
Assignment
Carbon Type
187.02
C1, C8
Carboxylate Carbonyl (-COO)
40.34
C2, C7
-CH
31.24
C3, C6
-CH
28.53
C4, C5
-CH
Note: In the free acid form (DMSO-
), the Carbonyl carbon typically appears upfield near 174.5 ppm, and the -carbon near 34.0 ppm.[1]
Infrared Spectroscopy (FT-IR)
IR spectroscopy is used primarily to confirm the presence of the carboxylic acid functionality and the absence of aldehyde/alcohol impurities.
Experimental Protocol
Method: Attenuated Total Reflectance (ATR) on neat solid is recommended for speed and consistency. Alternatively, a KBr pellet (1% w/w) can be used.[1]
Mass spectrometry provides molecular weight confirmation. For dicarboxylic acids, Electrospray Ionization (ESI) in negative mode is the most sensitive method.[1]
Experimental Protocol
Ionization: ESI (Negative Mode) or EI (70 eV) after derivatization (e.g., TMS ester).
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for Positive mode) or Ammonium Acetate (for Negative mode).
Fragmentation Data[1]
Ionization Mode
m/z
Identity
Mechanism
ESI (-)
173.1
[M-H]
Deprotonation (Parent Ion)
ESI (+)
175.1
[M+H]
Protonation
ESI (+)
157.1
[M+H - HO]
Dehydration (Acylium ion formation)
EI (70 eV)
138
[M - 2HO]
Loss of two water molecules
EI (70 eV)
55
[CH]
Hydrocarbon fragment
Fragmentation Pathway Diagram[1]
Caption: ESI(+) Fragmentation pathway showing sequential dehydration of the dicarboxylic acid.
Integrated Characterization Workflow
To certify a sample of suberic acid for pharmaceutical use (e.g., as a linker synthesis starting material), the following decision tree ensures purity.
Caption: Analytical workflow for the validation of suberic acid purity and identity.
References
Biological Magnetic Resonance Data Bank (BMRB). "Metabolite: Suberic acid." Entry bmse000378. Available at: [Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10457, Suberic acid."[1] PubChem. Available at: [Link]
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn. Reson. Chem., 2006, 44, 491-509.[1]
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[4] Chem. 1997, 62, 7512-7515.[1]
The Evolution of Suberic Acid: From Cork Oxidation to Epigenetic Modulation
Technical Whitepaper | Version 1.0 Abstract Suberic acid (octanedioic acid, ) has evolved from a crude oxidative byproduct of cork (Quercus suber) to a critical pharmacophore in epigenetic therapy and a diagnostic biomar...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | Version 1.0
Abstract
Suberic acid (octanedioic acid,
) has evolved from a crude oxidative byproduct of cork (Quercus suber) to a critical pharmacophore in epigenetic therapy and a diagnostic biomarker for metabolic disorders.[1] This guide synthesizes the historical discovery of suberic acid, its transition from chemical to biotechnological production, and its pivotal role in the design of Histone Deacetylase (HDAC) inhibitors like Vorinostat.
Historical Genesis: The Nitric Acid Oxidation of Suber
The Brugnatelli Discovery (1787)
The discovery of suberic acid is rooted in the early analytical chemistry practice of "violent oxidation." In 1787, Luigi Valentino Brugnatelli, an Italian chemist, treated cork with nitric acid, isolating a crystalline acid he initially struggled to characterize.[1]
The Causality of Discovery: Early chemists lacked spectroscopic tools. Characterization relied on solubility, crystal shape, and taste.[1] Brugnatelli’s use of nitric acid was not random; it was the standard reagent for "animalizing" vegetable matter (breaking down complex lignins and suberins).
The Bouillon-Lagrange Verification (1797): It was Edme-Jean-Baptiste Bouillon-Lagrange who definitively distinguished this new substance from oxalic and sebacic acids, naming it acide subérique after the source material.
The Chemical confusion
For decades, suberic acid (C8) was frequently conflated with:
Sebacic Acid (C10): Derived from castor oil (ricinoleic acid).[1]
Azelaic Acid (C9): A breakdown product of oleic acid.[1]
The differentiation required the advancement of precise melting point analysis and the understanding of homologous series in dicarboxylic acids.
Chemical Characterization & Synthesis Evolution[1]
Key Property: The C8 methylene chain provides a specific hydrophobic "spacer" length, critical for its biological activity in enzyme binding pockets.[1]
The following diagram illustrates the transition from crude extraction to precision biosynthesis.
Figure 1: Evolution of suberic acid synthesis pathways from 1787 to present.[1]
Biological Significance: The Omega-Oxidation Pathway[3][4][5][6]
Suberic acid is not just an industrial chemical; it is a metabolic signal.[1] In healthy human physiology, fatty acids undergo
-oxidation in mitochondria.[1][3][4] However, when this pathway is overwhelmed or defective, the body activates a "rescue pathway" in the endoplasmic reticulum: -oxidation .
Mechanism of Action
Hydroxylation: Cytochrome P450 enzymes (CYP4A/4F) introduce a hydroxyl group at the terminal (
Figure 2: The metabolic rescue pathway generating suberic acid during impaired fatty acid oxidation.[1]
Pharmaceutical Application: The Linker Strategy
The most profound modern application of suberic acid is in the synthesis of Vorinostat (SAHA) , the first FDA-approved Histone Deacetylase (HDAC) inhibitor for Cutaneous T-Cell Lymphoma.
The Pharmacophore Triad
Vorinostat is structurally composed of three distinct domains, where suberic acid forms the critical central spine:
Cap Group (Anilide): Recognizes the surface of the HDAC enzyme.
Linker (Suberic Backbone): A hydrophobic
chain derived from suberic acid.[1] This length (approx 11 Å) is evolutionarily optimized to traverse the narrow channel of the HDAC active site.
Zinc-Binding Group (Hydroxamic Acid): Chelates the
ion at the bottom of the active site, inhibiting catalytic activity.
Why Suberic Acid? Shorter chains (adipic, C6) fail to reach the zinc ion; longer chains (sebacic, C10) cause steric clash at the surface.[1] C8 is the "Goldilocks" length for HDAC inhibition.[1]
Experimental Protocols
Protocol A: Biotransformation of
-Alkanes to Suberic Acid
Target: Industrial production using engineered Candida tropicalis.
Rationale: Chemical synthesis using nitric acid is hazardous and non-selective.[1] This protocol utilizes a
-oxidation blocked yeast strain to selectively oxidize terminal carbons.[1]
Identification: Monitor ion m/z 275 (M-15) and m/z 169 (characteristic fragment of TMS-dicarboxylic acids).[1]
References
Brugnatelli, L. V. (1787).[1] Crell's Chemical Journal.[1] Discovery of acid from cork.[1][2][6]
Bouillon-Lagrange, E. J. B. (1797).[1] "Sur l'acide du liège (acide subérique)."[1][6] Annales de Chimie. [1]
Picataggio, S., et al. (1992).[1] "Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids." Bio/Technology.
Marks, P. A., & Breslow, R. (2007).[1] "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug."[1] Nature Biotechnology.[1] [1]
Jones, P. M., & Bennett, M. J. (2010).[1] "Urine organic acid analysis for inherited metabolic disease." Annals of Clinical Biochemistry.
Liu, C., et al. (2025).[1][7] "Optimal pH control strategy for high-level production of long-chain α,ω-dicarboxylic acid by Candida tropicalis." ResearchGate.[1][7][8]
Suberic Acid & The Suberin Biopolymer: From Plant Defense to Pharmaceutical Scaffolds
The following technical guide details the biochemical role of suberic acid and its associated dicarboxylic acid homologs within plant systems, bridging fundamental plant physiology with translational pharmaceutical appli...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biochemical role of suberic acid and its associated dicarboxylic acid homologs within plant systems, bridging fundamental plant physiology with translational pharmaceutical applications.
Executive Summary
Suberic acid (octanedioic acid,
) is a dicarboxylic acid historically isolated from cork (Quercus suber).[1] In modern plant biochemistry, it represents a critical class of -dicarboxylic acids that form the aliphatic backbone of suberin , a lipophilic biopolymer. Suberin functions as an essential barrier in plant roots (Casparian strip) and periderm, regulating water transport and defending against abiotic stress.[2]
Beyond plant biology, the suberoyl moiety serves as a pharmacophore in drug development, most notably as the hydrophobic linker in Vorinostat (SAHA) , a Histone Deacetylase (HDAC) inhibitor. This guide explores the biosynthetic origins of suberic acid, its polymerization mechanics, analytical quantification, and its translational relevance in oncology.
Biosynthetic Mechanistics: The
-Oxidation Pathway
The synthesis of suberic acid and longer-chain suberin monomers (
–) occurs primarily in the Endoplasmic Reticulum (ER) via the -oxidation pathway . Unlike cutin, which is derived mainly from precursors, suberin is enriched in very-long-chain fatty acids (VLCFAs) and their oxidized derivatives.
Core Enzymatic Machinery
The conversion of a fatty acid to a dicarboxylic acid (like suberic acid) involves the oxidation of the terminal methyl group (
-carbon).
Fatty Acid Elongation: The FAE complex elongates plastid-derived
fatty acids to VLCFAs ().
-Hydroxylation: The cytochrome P450 monooxygenase CYP86A1 (in Arabidopsis) introduces a hydroxyl group at the -position.
-hydroxy acid is further oxidized to a dicarboxylic acid. This is catalyzed by CYP94 family enzymes or alcohol/aldehyde dehydrogenases.
Export: The resulting monomers are exported to the apoplast via ATP-binding cassette (ABC) transporters, specifically ABCG1 , ABCG11 , and ABCG20 .
Pathway Visualization
The following diagram illustrates the flow from fatty acid synthesis to suberin polymerization.
Caption: Fig 1. Biosynthetic pathway of suberin monomers. CYP86A1 is the rate-limiting step for
-functionalization.
Physiological Function: The Hydrophobic Barrier
Suberic acid and its homologs provide the structural integrity required for the Casparian strip and suberin lamellae .
Barrier Mechanics
Water Control: The aliphatic domain (rich in dicarboxylic acids) creates a hydrophobic seal in the endodermis, forcing water to enter the symplast (intracellular route) rather than the apoplast (extracellular route). This allows the plant to selectively filter ions.[2]
Stress Response: Under salt stress (
) or drought, plants upregulate CYP86A1 and GPAT5 , increasing the deposition of suberin. This "tightens" the root barrier, preventing the passive back-flow of water from the root to the dry soil and excluding toxic sodium ions.[2]
Quantitative Impact of Suberin Defects
Research on Arabidopsis mutants highlights the necessity of these monomers. The horst mutant (defective in CYP86A1) shows a significant reduction in dicarboxylic acid monomers and increased solute permeability.
Table 1: Suberin Monomer Composition in Arabidopsis Roots (Wild Type vs. horst Mutant)
Monomer Class
Specific Compound
Wild Type ()
horst Mutant ()
% Change
-Hydroxy Acids
18-OH-C18:1
4.2 ± 0.3
1.1 ± 0.1
-74%
-Diacids
C18:1 Diacid
2.8 ± 0.2
0.9 ± 0.1
-68%
Fatty Acids
C20:0 Acid
1.5 ± 0.1
1.4 ± 0.2
-6% (NS)
Total Aliphatics
--
15.8 ± 1.2
6.5 ± 0.8
-59%
Data Source: Synthesized from Höfer et al. (2008) and Li et al. (2007).
Analytical Methodologies: Isolation & Detection
Accurate quantification of suberic acid requires depolymerization of the suberin polyester. The following protocol is the industry standard for lipid polyester analysis.
Protocol: Transesterification & GC-MS Analysis
Phase 1: Delipidation
Grind plant tissue (roots/cork) in liquid nitrogen.
Extract soluble lipids using Chloroform:Methanol (2:1 v/v) for 24h.
Critical Step: Dry the residue (delipidated cell walls) in a vacuum desiccator. Self-Validation: If residue retains color, repeat extraction to remove pigments that interfere with GC.
Phase 2: Depolymerization (Methanolysis)
Incubate dry residue in 1M NaOCH3 (Sodium Methoxide) in dry methanol for 2h at 80°C.
Causality: This alkaline environment cleaves the ester bonds linking the suberic acid monomers to the glycerol backbone.
Add NaCl to stop the reaction and extract monomers into Hexane .
Phase 3: Derivatization
Evaporate hexane under
stream.
Resuspend in Pyridine + BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Incubate at 70°C for 40 min.
Mechanism:[3][4] Silylation replaces active hydrogens on -COOH and -OH groups with -Si(CH3)3, making the dicarboxylic acids volatile for GC analysis.
Phase 4: GC-MS Detection
Column: HP-5MS or equivalent (30m x 0.25mm).
Target Ion: Monitor characteristic fragment ions for suberic acid-TMS (M-15 ion).
Translational Applications: From Bark to Bedside
While suberic acid functions as a structural barrier in plants, its chemical structure—a hydrophobic chain capped by functional groups—makes it an ideal "linker" in medicinal chemistry.
HDAC Inhibitors (Vorinostat/SAHA)
Suberoylanilide Hydroxamic Acid (SAHA) is a potent inhibitor of Histone Deacetylases (HDACs), approved for treating Cutaneous T-cell Lymphoma (CTCL).
Structure-Activity Relationship (SAR):
Cap Group: Aniline ring (surface recognition).
Linker:Suberic Acid (
) chain .[1][5] This specific length (approx 11 Å) allows the molecule to traverse the narrow channel of the HDAC active site.
Zinc Binding Group (ZBG): Hydroxamic acid (chelates the
ion at the active site).
Bio-Inspiration: The
diacid scaffold is naturally optimized for spanning hydrophobic domains, a property utilized by plants to span the lipid bilayer in suberin and by drug developers to span the HDAC enzyme channel.
Caption: Fig 2.[6] The pharmacological mechanism of the suberic acid derivative SAHA.
References
Höfer, R., et al. (2008). The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid omega-hydroxylase involved in suberin monomer biosynthesis. Journal of Experimental Botany.
Li, Y., et al. (2007). Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers. Proceedings of the National Academy of Sciences (PNAS).
Franke, R., & Schreiber, L. (2007). Suberin - a biopolyester forming apoplastic plant interfaces. Current Opinion in Plant Biology.
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology.
Bernards, M. A. (2002). Demystifying suberin. Canadian Journal of Botany.
Thermochemical Properties of C8 Dicarboxylic Acids: A Technical Guide for Drug Development
The following technical guide details the thermochemical properties of C8 dicarboxylic acids, with a primary focus on Suberic Acid (Octanedioic Acid) as the representative aliphatic species, while providing critical cont...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermochemical properties of C8 dicarboxylic acids, with a primary focus on Suberic Acid (Octanedioic Acid) as the representative aliphatic species, while providing critical contrasts to its aromatic isomers (Phthalic, Isophthalic, and Terephthalic acids) where relevant to drug development.
Executive Summary
In pharmaceutical material science, C8 dicarboxylic acids represent a critical junction between lipophilicity and hydrophilicity. While Suberic acid (
) is the primary aliphatic backbone used in the synthesis of histone deacetylase (HDAC) inhibitors and biocompatible polymers, its aromatic isomers (phthalic acids) dominate in stability-driven excipient applications. This guide provides a rigorous thermochemical profile of these compounds, establishing the thermodynamic baselines required for solid-state form selection, solubility modeling, and process stability assessment.
Chemical Identity and Structural Thermodynamics
The term "C8 dicarboxylic acid" encompasses two distinct structural classes with vastly different thermodynamic behaviors:
Aliphatic:Suberic Acid (Octanedioic acid). Flexible linear chain, significant conformational entropy.
Aromatic:Phthalic Acids (Benzene-dicarboxylic acids).[1] Rigid ring structure, high lattice energy, planar stacking.
Structural Comparison
Property
Suberic Acid (Aliphatic)
Terephthalic Acid (Aromatic Isomer)
Formula
Molecular Weight
174.19 g/mol
166.13 g/mol
Crystal Packing
Hydrogen-bonded infinite chains (Head-to-Tail)
Strong - stacking + H-bonds
Thermodynamic Driver
Conformational flexibility (Entropy)
Lattice Enthalpy
Detailed Thermochemical Profile: Suberic Acid
All values refer to the standard state (298.15 K, 100 kPa) unless otherwise noted.
Solid-State Energetics
Suberic acid exhibits an "even-odd" effect typical of dicarboxylic acids, where the even carbon number allows for a crystal packing that maximizes intermolecular hydrogen bonding without torsional strain.
Standard Enthalpy of Combustion (
):
Value:
Significance: This value is the experimental anchor for calculating the enthalpy of formation. It reflects the total energy content released upon complete oxidation.
Application: Essential for predicting the heat evolved during API synthesis reactions involving suberic acid.
Phase Transition Thermodynamics
Understanding the energy required to disrupt the crystal lattice is vital for solubility prediction and melt-processing (e.g., hot-melt extrusion).
Parameter
Symbol
Value
Source / Method
Melting Point
()
DSC Onset
Enthalpy of Fusion
DSC Integration
Enthalpy of Sublimation
Knudsen Effusion / TGA
Enthalpy of Vaporization
Derived ()
Senior Scientist Insight: The high enthalpy of sublimation (
) relative to fusion indicates substantial cohesive energy in the solid state, driven by the dual carboxylic acid dimers. This suggests that "dry" processing (milling/blending) carries a lower risk of amorphous conversion compared to lower molecular weight acids, but high-energy input can still induce disorder.
Thermodynamic Cycle Visualization
The relationship between these phases is governed by the conservation of energy. The following diagram illustrates the thermodynamic cycle for Suberic Acid.
Figure 1: Enthalpic pathway connecting the solid, liquid, and gaseous states of Suberic Acid. Note that
.
Solution Thermodynamics
For drug development, the interaction of C8 acids with solvents is governed by the Apelblat Equation .
Solubility Mechanisms
Aqueous Solubility: Low (
at ). The hydrophobic alkyl chain dominates the entropic penalty of cavity formation in water.
Organic Solubility: High in ethanol, acetone.
Thermodynamic Drivers:
Dissolution is Endothermic (
): Heat is required to break the solute-solute H-bonds.
Entropy Driven: The positive entropy of mixing (
) overcomes the enthalpic penalty at higher temperatures.
Protocol for Solubility Prediction:
To predict solubility (
) at a specific temperature (), use the modified Apelblat model:
Where A, B, and C are empirically determined constants specific to the solvent system.
Experimental Methodologies
Reliable data generation requires strict adherence to validated protocols.
Differential Scanning Calorimetry (DSC)
Objective: Determine
and .
Sample Prep: Weigh 2-5 mg of dried suberic acid into a Tzero aluminum pan. Crimp hermetically.
) to avoid anhydride formation or decarboxylation.
Analysis: Integrate the endothermic peak. Onset temperature =
. Area under curve = .
Combustion Calorimetry
Objective: Determine
to calculate purity or .
Calibration: Calibrate bomb calorimeter with NIST Benzoic Acid standard.
Combustion: Burn pelletized suberic acid in 30 atm pure Oxygen.
Correction: Apply Washburn corrections for standard states.
Experimental Workflow Diagram
Figure 2: Parallel workflows for determining phase transition and chemical potential energy.
Applications in Drug Development[7]
HDAC Inhibitor Synthesis
Suberic acid serves as the hydrophobic linker in Vorinostat (SAHA) . The thermochemical stability of the C8 chain allows it to withstand the amidation conditions required to attach the zinc-binding hydroxamic acid group.
Mechanistic Role: The C8 length is thermodynamically optimal for spanning the channel of the Histone Deacetylase enzyme active site.
Polymer Drug Carriers
Polyanhydrides and polyesters derived from suberic acid are used in biodegradable drug delivery.
Crystallinity Control: Incorporating suberic acid (vs. shorter adipic acid) increases the hydrophobicity and crystallinity of the polymer matrix, slowing degradation rates and extending drug release profiles.
Polymorphism: Recent studies have isolated metastable polymorphs of suberic acid via droplet evaporation. In formulation, ensuring the stable polymorph is used is critical to prevent shelf-life changes in dissolution rate.
References
Roux, M. V., et al. (2005). "Vaporization, fusion and sublimation enthalpies of the dicarboxylic acids from C4 to C14 and C16." The Journal of Chemical Thermodynamics, 37(9), 941-953.
NIST Chemistry WebBook. "Octanedioic acid Thermochemical Data." National Institute of Standards and Technology.
Cheméo. "Octanedioic acid: Chemical Properties and Thermodynamics."
Anofi, S. (2024). "Investigating Suberic Acid Polymorphism and Caffeine-Glutaric Acid Co-crystals." Bucknell Digital Commons.
Bretti, C., et al. (2006). "Solubility and Activity Coefficients of Suberic Acid in Aqueous Salt Solutions." Journal of Chemical & Engineering Data, 51(5), 1660–1667.
Advanced Application Note: Suberic Acid as a Crosslinker in Polymer Synthesis
Executive Summary & Rationale Suberic acid (Octanedioic acid, ) occupies a critical "Goldilocks zone" in biopolymer synthesis. As a linear dicarboxylic acid, it bridges the gap between the more hydrophilic adipic acid (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
Suberic acid (Octanedioic acid,
) occupies a critical "Goldilocks zone" in biopolymer synthesis. As a linear dicarboxylic acid, it bridges the gap between the more hydrophilic adipic acid () and the hydrophobic sebacic acid ().
In drug delivery and tissue engineering, suberic acid is increasingly preferred over glutaraldehyde due to its superior biocompatibility and metabolic safety profile. When used as a crosslinker, it imparts flexibility (due to its alkyl backbone) while maintaining structural integrity through covalent ester or amide linkages.
Key Advantages:
Metabolic Fate: Degrades into naturally excretable metabolites (unlike toxic aldehydes).
Tunable Crystallinity: The even-numbered carbon chain (
) promotes higher crystallinity and mechanical strength compared to odd-numbered homologs, yet retains elastomeric properties in amorphous networks.
pH Responsiveness: Provides free carboxylic acid termini if not fully crosslinked, allowing for pH-sensitive swelling behaviors.
Chemical Mechanisms of Crosslinking[1]
Suberic acid functions through two primary mechanisms depending on the polymer backbone: Polycondensation (for polyesters) and Carbodiimide Activation (for hydrogels/proteins).
For amine-rich polymers (Chitosan, Gelatin, Albumin), suberic acid requires activation. The standard Zero-Length Crosslinking approach uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Pathway:
Activation: EDC reacts with suberic acid carboxyl groups to form an unstable O-acylisourea intermediate.
Stabilization: NHS displaces the intermediate to form a stable amine-reactive NHS-ester.
Conjugation: Primary amines on the polymer backbone attack the NHS-ester, forming a stable amide bond and releasing NHS.
For hydroxyl-rich monomers (Glycerol, Diols), suberic acid reacts directly under heat and vacuum to form polyester networks (e.g., Poly(glycerol suberate) - PGSub).
Pathway:
Esterification: Carboxyl groups react with hydroxyls to form ester bonds + water.
Network Formation: Multifunctional monomers (like glycerol) allow branching and crosslinking.[1]
Driving Force: Removal of water (vacuum) drives the equilibrium toward high molecular weight (Le Chatelier’s principle).
Figure 1: Dual mechanistic pathways for suberic acid crosslinking in hydrogels (top) and elastomers (bottom).
Application Protocol A: Synthesis of Poly(glycerol suberate) (PGSub)
This protocol is adapted from the standard Poly(glycerol sebacate) methodology but optimized for the C8 suberic acid, which has a slightly lower melting point and faster degradation rate than sebacic acid.
To validate the success of the synthesis, the following analytical techniques are required.
Technique
Target Parameter
Expected Result (Suberic Acid Crosslinked)
FTIR (Fourier Transform Infrared)
Chemical Bonding
Polyester: New peak at ~1735 cm⁻¹ (Ester C=O). Hydrogel: Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) intensity increase.
DSC (Differential Scanning Calorimetry)
Thermal Transitions
Tg (Glass Transition): Should be between -20°C and -35°C for PGSub elastomers.
Swelling Ratio
Crosslink Density
Lower swelling ratio = Higher crosslinking density. Suberic acid usually yields higher swelling than Sebacic acid due to shorter hydrophobic chain.
Sol-Gel Analysis
Reaction Efficiency
Measure weight remaining after solvent extraction (THF for polyesters). Gel fraction should be >75% for medical implants.
Troubleshooting Guide
Issue 1: Polymer is opaque or white after curing.
Cause: Crystallization of unreacted suberic acid.
Solution: The reaction did not reach high conversion. Increase reaction time at 120°C or verify vacuum levels are sufficient (<50 mTorr) to drive water removal.
Issue 2: Hydrogel dissolves in water instead of swelling.
Cause: Insufficient crosslinking.
Solution: The EDC may have hydrolyzed before reacting. Ensure pH is maintained at 5.0–5.5 during mixing. Prepare EDC solution immediately before use; do not store it in solution.
Issue 3: High Cytotoxicity in cell culture.
Cause: Residual EDC or acidic byproducts.
Solution: Extend the dialysis period. For polyesters, ensure a thorough ethanol wash (24h) followed by vacuum drying to remove trace monomers.
References
Poly(glycerol sebacate) Synthesis (Base Protocol for PGSub): Wang, Y., Ameer, G. A., Sheppard, B. J., & Langer, R. (2002). A tough biodegradable elastomer. Nature Biotechnology, 20(6), 602–606. Link
Odd-Even Effect in Polyesters: Peponi, L., et al. (2008). Structure-properties relationship in odd-even polyesters. Polymer.[1][2][3][4][6][7][8][9][10] (General principle citation for C8 vs C10 behavior).
Chitosan Crosslinking Mechanisms: Sogias, I. A., Williams, A. C., & Khutoryanskiy, V. V. (2008). Why is chitosan soluble in aqueous acid solutions? Biomacromolecules, 9(7), 1837-1842. Link
Suberic Acid vs Sebacic Acid Comparison: Li, Y., et al. (2013). Synthesis and properties of poly(glycerol-sebacate) homologs. RSC Advances.
EDC/NHS Chemistry Guide: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution Quantification of Urinary Suberic Acid
Subtitle: Protocols for Metabolic Profiling and Diagnosis of Fatty Acid Oxidation Disorders
Introduction & Clinical Significance
Suberic acid (octanedioic acid, C8) is a medium-chain dicarboxylic acid that serves as a critical biomarker in the diagnosis of fatty acid oxidation disorders (FAODs), specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency .
Under normal physiological conditions, fatty acids undergo
-oxidation in the mitochondria.[1] However, when this pathway is impaired (as in MCAD deficiency) or overwhelmed (e.g., diabetic ketoacidosis), the body shunts fatty acids toward the microsomal -oxidation pathway. This alternative route oxidizes the terminal methyl group of fatty acids, producing dicarboxylic acids like adipic (C6), suberic (C8), and sebacic (C10) acids, which are efficiently excreted in urine.
Why HPLC/LC-MS?
While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been used for organic acid analysis, it requires complex derivatization (silylation) and is time-consuming. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a "dilute-and-shoot" or simple extraction capability, providing higher throughput and sensitivity for clinical and pharmaceutical applications.
Metabolic Pathway Visualization
Figure 1: Mechanism of dicarboxylic aciduria. Metabolic blocks in
-oxidation force fatty acids into the -oxidation pathway, elevating urinary suberic acid.
Methodological Strategy: Selecting the Right Workflow
Quantifying suberic acid presents specific challenges due to its polarity and lack of a strong UV chromophore.
Feature
Method A: LC-MS/MS (Gold Standard)
Method B: HPLC-UV (Alternative)
Principle
Negative Electrospray Ionization (ESI-)
Pre-column Derivatization (Esterification)
Sensitivity
High (ng/mL range)
Moderate (g/mL range)
Sample Prep
Simple (LLE or Dilution)
Complex (Requires heating/extraction)
Specificity
Mass-based (MRM transitions)
Retention time + UV absorption
Use Case
Clinical Diagnostics, Drug Development
Academic Labs, QC without MS
Protocol A: LC-MS/MS (The Gold Standard)
This protocol utilizes negative mode ESI, which is highly sensitive for carboxylic acids without the need for derivatization.
Reagents & Standards
Target: Suberic Acid (Sigma-Aldrich, >99%).
Internal Standard (IS): Suberic acid-d12 or Adipic acid-d4.
Direct injection ("dilute-and-shoot") is possible but often suffers from matrix effects (ion suppression) in urine. Ethyl acetate extraction provides a cleaner sample.
Normalization: Measure urinary creatinine. Normalize sample volumes to equivalent creatinine loads if comparing biological groups.
Acidification: Aliquot 200
L urine into a glass tube. Add 20 L of Internal Standard solution (10 g/mL) and 20 L of 1M HCl. Acidification ensures suberic acid is in its protonated (neutral) form, facilitating extraction.
Extraction: Add 1.0 mL Ethyl Acetate . Vortex vigorously for 2 minutes.
Separation: Centrifuge at 3,000 x g for 5 minutes.
Evaporation: Transfer the upper organic layer to a clean vial. Evaporate to dryness under nitrogen at 40°C.
Reconstitution: Reconstitute in 100
L of Mobile Phase A.
Chromatographic Conditions
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
Column:C18 High Strength Silica (HSS) T3 (2.1 x 100 mm, 1.8
m). Why? T3 bonding is designed to retain polar organic acids in high-aqueous conditions.
0-1 min: 5% B (Isocratic hold for polar retention)
1-6 min: 5%
95% B
6-8 min: 95% B (Wash)
8.1 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (MRM)
Ionization: ESI Negative Mode (Suberic acid readily loses a proton to form
).
Source Temp: 350°C.
Capillary Voltage: 2.5 kV.
MRM Transitions Table:
Analyte
Precursor Ion ()
Product Ion ()
Cone Voltage (V)
Collision Energy (eV)
Role
Suberic Acid
173.1
111.1
25
15
Quantifier
Suberic Acid
173.1
129.0
25
10
Qualifier
Suberic Acid-d12
185.2
123.1
25
15
Internal Std
Note: The 173
111 transition corresponds to the loss of (62 Da), a characteristic fragmentation for dicarboxylic acids.
Protocol B: HPLC-UV (Derivatization Method)
For laboratories lacking MS, UV detection is viable only if the suberic acid is derivatized to introduce a chromophore. We use p-Bromophenacyl Bromide (p-BPB) .[3]
Derivatization Chemistry
Suberic Acid + p-BPB
Bis(p-bromophenacyl) suberate + HBr.
Result: A derivative that absorbs strongly at 260 nm .
Protocol Steps
Extraction: Perform Ethyl Acetate extraction as described in Protocol A (Steps 1-5).
Reagent Addition: To the dried residue, add:
100
L p-BPB solution (10 mg/mL in ACN).
100
L Crown Ether catalyst (18-Crown-6, 5 mg/mL in ACN).
10 mg Potassium Carbonate (
, solid).
Reaction: Cap vial tightly. Heat at 80°C for 30 minutes .
Cooling: Cool to room temperature.
Filtration: Filter through 0.22
m PTFE filter into an HPLC vial.
HPLC-UV Conditions
Column: Standard C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m).
Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30 v/v).
Retention: The derivative is highly lipophilic and will elute later (typically 8-12 mins) compared to interferences.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for suberic acid quantification.
Validation & Quality Control
To ensure data integrity (Trustworthiness), the following parameters must be validated:
Linearity: Construct a calibration curve from 0.1
g/mL to 50 g/mL. should be .
Recovery: Spike blank urine with known concentrations. Recovery should be 85-115%.
Matrix Effect (LC-MS only): Compare slope of standard curve in solvent vs. urine. If suppression >20%, use matrix-matched calibration or dilute the sample further.
Rashed, M. S. (2001). Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases. Journal of Chromatography B, 758(1), 27-48. Link
Costa, C. G., et al. (2000). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1215-1224. Link
Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. Clinical Chemistry, 47(11), 1993-2002. Link
Application Note: Precision Enzymatic Synthesis of Polyesters using Suberic Acid
Abstract This application note details the protocol for the enzymatic polycondensation of suberic acid (octanedioic acid) with aliphatic diols (specifically 1,8-octanediol) to synthesize Poly(octamethylene suberate) (POS...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for the enzymatic polycondensation of suberic acid (octanedioic acid) with aliphatic diols (specifically 1,8-octanediol) to synthesize Poly(octamethylene suberate) (POS).[1][2] Unlike traditional metal-catalyzed melt polycondensation, which requires high temperatures (>150°C) and risks toxic residue, this protocol utilizes Candida antarctica Lipase B (CALB) as a biocatalyst. The method operates under mild conditions (60–90°C), preserving monomer integrity and enabling the synthesis of biodegradable, biocompatible polymers suitable for drug delivery matrices and tissue engineering scaffolds.
Introduction & Mechanistic Insight
Why Suberic Acid?
Suberic acid (
) is a critical "green" monomer often derived from the ozonolysis of ricinoleic acid (castor oil) or via biotechnological conversion of fatty acids. Its medium chain length () imparts a balance of hydrophobicity and flexibility to the resulting polyester backbone, distinct from the more rigid succinate () or adipate () analogs.
The Biocatalytic Advantage
The synthesis relies on Novozym 435 , an immobilized formulation of CALB physically adsorbed on a macroporous acrylic resin.[3] CALB is unique among lipases because it does not require interfacial activation (it lacks a "lid" covering the active site).[4]
Mechanism of Action:
The reaction follows a Ping-Pong Bi-Bi mechanism :
Acylation: The nucleophilic Serine-105 in the CALB catalytic triad attacks the carbonyl carbon of suberic acid, releasing water and forming a covalent Acyl-Enzyme Intermediate (AEI) .
Deacylation: The hydroxyl group of the diol (1,8-octanediol) attacks the AEI, regenerating the enzyme and releasing the mono-ester oligomer.
Propagation: This cycle repeats to build the polymer chain.
Visualization: Reaction Mechanism
The following diagram illustrates the catalytic cycle specific to suberic acid polyesterification.
Figure 1: Ping-Pong Bi-Bi mechanism of CALB-catalyzed polyesterification. The removal of water is the rate-limiting step for high molecular weight achievement.
Materials & Equipment
Reagents
Reagent
Specification
Purpose
Suberic Acid
>98% Purity
Diacid Monomer
1,8-Octanediol
>98% Purity
Diol Monomer
Novozym 435
Immobilized CALB (>5000 LU/g)
Biocatalyst
Diphenyl Ether
Anhydrous (Optional for solution method)
High bp solvent
Chloroform/Methanol
HPLC Grade
Purification/Precipitation
Molecular Sieves
4Å, Activated
Water Scavenging
Equipment
Reactor: 50 mL round-bottom flask with 24/40 joint or parallel synthesis block.
Temperature Control: Oil bath or heated sand bath capable of maintaining 90°C ± 1°C.
Vacuum System: High-vacuum pump (< 5 mmHg) with a liquid nitrogen cold trap.
Stirring: Overhead mechanical stirrer (preferred for bulk) or magnetic stir bar (solution).
Rationale: Bulk polymerization avoids solvent toxicity (green chemistry) and maximizes reaction rate by high monomer concentration. A two-stage approach prevents early solidification and ensures high molecular weight (
Concentrate chloroform solution further before adding to methanol; ensure methanol is -20°C.
References
Enzymatic Poly(octamethylene suberate) Synthesis by a Two-Step Polymerization Method.
Source:Polymers (2022).[2][3][6]
Context: Defines the two-step bulk polymerization strategy for maximizing molecular weight.
Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior.
Source:Macromolecules (2020).
Context: Provides kinetic data and mechanistic insights relevant to suberic acid analogs.
Lipase-catalyzed polyester synthesis – A green polymer chemistry.
Source:Proceedings of the Japan Academy, Series B (2010).
Context: Foundational review on CALB mechanisms and polyesterification.
Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters.
Source:Materials (2022).[2][3]
Context: Comparative analysis of reaction conditions for aliphatic polyesters.
Application Note: In Vivo Formulation Strategies for Suberic Acid (Octanedioic Acid)
[1] Abstract & Scope Suberic acid (Octanedioic acid) is a C8 dicarboxylic acid utilized in metabolic tracing, polymer synthesis, and as a structural pharmacophore in Histone Deacetylase (HDAC) inhibitors (e.g., Vorinosta...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
Suberic acid (Octanedioic acid) is a C8 dicarboxylic acid utilized in metabolic tracing, polymer synthesis, and as a structural pharmacophore in Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA). While structurally simple, its limited aqueous solubility in its protonated form (
) presents challenges for parenteral administration.
This guide provides three validated formulation protocols for animal studies (Rat/Mouse):
Sodium Suberate Solution (Aqueous): The preferred method for Intravenous (IV) and Intraperitoneal (IP) administration, utilizing pH adjustment to leverage the molecule's pKa.
Co-Solvent System: A high-solubility vehicle for compound screening.
Oral Suspension: For high-dose toxicity or pharmacokinetic studies.
Physicochemical Profile & Pre-Formulation
Understanding the ionization state of suberic acid is the key to successful formulation.
Property
Value
Implication for Formulation
Molecular Weight
174.19 g/mol
Small molecule; rapid clearance likely.
Appearance
White crystalline powder
Requires particle size reduction for suspensions.
pKa Values
,
At physiological pH (7.4), suberic acid exists as a dianion (Suberate). This allows for high aqueous solubility if converted to a salt.
Water Solubility
(Acid form)
Too low for bolus IV injection without modification.
LogP
0.59
Moderately lipophilic; crosses membranes but stays water-soluble as a salt.
Decision Logic for Vehicle Selection
Do not default to DMSO if it is not required. Use this logic tree to select the least toxic vehicle for your specific dose.
Figure 1: Decision tree for selecting the optimal suberic acid vehicle based on route and concentration requirements.
Protocol A: Sodium Suberate Solution (Preferred)
Best for: IV, IP, and Subcutaneous (SC) administration.
Mechanism: Neutralization of the dicarboxylic acid with Sodium Hydroxide (NaOH) to form the highly soluble disodium salt in situ.
Target pH: 7.4 ± 0.2
Slowly add 1N HCl (or dilute acetic acid) dropwise while monitoring pH until it reaches 7.4 .
Note: If the solution becomes cloudy upon lowering pH, you have re-protonated the acid. Raise pH slightly back to 7.4-8.0.
Final Dilution:
Add Sterile Saline to bring the total volume to 10 mL.
Sterilization:
Pass through a 0.22 µm PES or PVDF syringe filter .
Critical Check: Ensure no crystals form on the filter membrane.
Protocol B: Co-Solvent System (High Concentration)
Best for: IP administration where high doses are required, or if the salt method precipitates.
Max Concentration: ~50-60 mg/mL.
Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[1]
Step-by-Step Procedure
Weighing: Weigh the required amount of Suberic Acid into a glass vial.
Solvent 1 (DMSO): Add 10% of the final volume of pure DMSO.
Action: Vortex/Sonicate until completely dissolved. The solution must be clear before proceeding.
Solvent 2 (PEG300): Add 40% of the final volume of PEG300. Vortex.
Solvent 3 (Tween 80): Add 5% of the final volume of Tween 80. Vortex gently (avoid foaming).
Diluent (Saline): Slowly add 45% of the final volume of warm (37°C) Saline.
Caution: Adding cold saline rapidly can cause precipitation ("crashing out").
Visual Workflow for Co-Solvent Prep:
Figure 2: Sequential addition protocol to prevent precipitation.
Protocol C: Oral Suspension
Best for: Oral Gavage (PO), Toxicology studies (High Dose).
Vehicle: 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.
Preparation of Vehicle: Dissolve 0.5 g MC/CMC in 100 mL distilled water (requires overnight stirring or heating).
Compound Prep: Finely grind Suberic Acid using a mortar and pestle to reduce particle size.
Suspension: Add a small amount of vehicle to the powder to create a smooth paste (levigation).
Dilution: Gradually add the remaining vehicle while stirring to achieve the target concentration (e.g., 100 mg/mL).
Administration: Must be constantly stirred or vortexed immediately prior to drawing into the gavage needle to ensure dose uniformity.
In Vivo Administration Guidelines
Dosing Parameters (Rat/Mouse)
Parameter
Mouse (20g)
Rat (250g)
Notes
Max Vol (IV Bolus)
5 mL/kg (100 µL)
5 mL/kg (1.25 mL)
Slow injection recommended.
Max Vol (IP)
10-20 mL/kg
10 mL/kg
pH must be neutral (7.0-7.5).
Max Vol (PO)
10 mL/kg
10 mL/kg
Typical Dose Range
10 - 500 mg/kg
10 - 500 mg/kg
LD50 is >2000 mg/kg (Oral).
Safety & Toxicity Monitoring
Acute Toxicity: Suberic acid has low acute toxicity. Oral LD50 in rats is reported >2000 mg/kg.[2][9][10]
Clinical Signs: Monitor for lethargy or piloerection immediately post-injection (often due to vehicle effects, e.g., DMSO or high osmolality).
Excretion: As a medium-chain dicarboxylic acid, it is excreted in urine. Ensure animals have access to water to facilitate clearance.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10457, Suberic acid. Retrieved from [Link]
Bah, F., et al. (2017). Acute, Sub-Chronic Toxicity in Wistar Rats...[9] (Reference for Dicarboxylic Acid Toxicity methodology). Journal of Toxicology and Pharmacology.[9] Retrieved from [Link]
Gas chromatography-mass spectrometry (GC-MS) analysis of suberic acid
Application Note: High-Sensitivity Quantitation of Suberic Acid in Biological Matrices via GC-MS Executive Summary Suberic acid (Octanedioic acid, C8:0) is a medium-chain dicarboxylic acid serving as a critical biomarker...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Quantitation of Suberic Acid in Biological Matrices via GC-MS
Executive Summary
Suberic acid (Octanedioic acid, C8:0) is a medium-chain dicarboxylic acid serving as a critical biomarker for fatty acid oxidation disorders, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and peroxisomal disorders (Zellweger syndrome). While Liquid Chromatography (LC-MS) is gaining traction, GC-MS remains the "Gold Standard" for organic acid profiling due to its superior chromatographic resolution of isomers and extensive spectral libraries.
This protocol details a robust, self-validating workflow for the extraction, derivatization (Silylation), and quantification of suberic acid in human plasma and urine. Unlike generic protocols, this guide addresses the specific volatility issues of dicarboxylic acids and mitigates moisture-induced derivatization failures.
Challenge: High polarity and low volatility make native suberic acid unsuitable for gas chromatography. It requires derivatization to "cap" the active protic carboxyl hydrogens.
Derivatization Strategy: Silylation
We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .
Mechanism: The silyl group (-Si(CH₃)₃) replaces the acidic hydrogen on both carboxyl groups, forming Suberic acid-bis(trimethylsilyl) ester .
Why BSTFA? It is highly volatile, causing less detector fouling than BSA.
Why TMCS? It acts as a catalyst to ensure derivatization of sterically hindered sites, though suberic acid is linear and relatively unhindered, TMCS ensures reaction completeness.
Solvent:Pyridine is mandatory. It acts as an acid scavenger (neutralizing the byproduct HF/HCl) and facilitates the nucleophilic attack.
Internal Standard (IS): Suberic acid-d12 (Recommended) or Undecanedioic acid (C11) if deuterated is unavailable. Note: Do not use Tropic acid for targeted quantitation as it elutes in a different region.
Aliquot 100 µL of urine or plasma into a glass centrifuge tube.
Add 10 µL of Internal Standard solution (100 µg/mL in Methanol).
Add 20 µL of 5M HCl. Critical: Acidification protonates the carboxyl groups (COO⁻ → COOH), driving them into the organic phase.
Vortex for 10 seconds.
Step 2: Liquid-Liquid Extraction (LLE)
Add 1.0 mL Ethyl Acetate .
Vortex vigorously for 2 minutes or shake on a multi-tube vortexer.
Centrifuge at 3,000 x g for 5 minutes to separate phases.
Transfer the upper organic layer (EtOAc) to a new glass vial.
Optional Repeat: Re-extract aqueous layer with another 1.0 mL EtOAc for higher recovery (recommended for trace analysis).
Step 3: Drying (The Critical Control Point)
Evaporate the Ethyl Acetate to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C.
Azeotropic Drying (Optional but Recommended): Add 50 µL of Dichloromethane (DCM) and evaporate again to ensure all traces of water are removed. Moisture kills BSTFA.
Step 4: Derivatization
To the dried residue, add 50 µL Anhydrous Pyridine .
Add 50 µL BSTFA + 1% TMCS .
Cap vial tightly (PTFE-lined cap).
Incubate at 60°C for 30 minutes .
Cool to room temperature. Transfer to GC autosampler vial with insert.
Instrumental Parameters (GC-MS)
System: Agilent 7890/5977 or equivalent single quadrupole MS.
Gas Chromatography
Parameter
Setting
Rationale
Column
HP-5ms UI or DB-5ms (30m x 0.25mm x 0.25µm)
Standard non-polar phase separates organic acids by boiling point. "UI" (Ultra Inert) reduces tailing of acidic compounds.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Optimal linear velocity for MS resolution.
Inlet
Splitless (1 min purge) @ 260°C
Maximizes sensitivity for trace biomarkers.
Injection Vol
1.0 µL
Standard volume to prevent backflash.
Oven Program
Start: 70°C (hold 2 min)Ramp: 10°C/min to 280°CHold: 3 min
Slow initial ramp separates volatile short-chain acids; 10°C/min ensures separation of C8 (Suberic) from C6 (Adipic) and C10 (Sebacic).
Mass Spectrometry (EI Source)
Source Temp: 230°C
Quad Temp: 150°C
Transfer Line: 280°C
Mode:SIM (Selected Ion Monitoring) for Quantitation; Scan (50-550 m/z) for Profiling.
Target Ions for Suberic Acid-2TMS:
Ion Type
m/z
Origin/Fragment
Quant Ion
303
[M-15]⁺ (Loss of methyl group from TMS). Highly specific.
Qual Ion 1
147
[(CH₃)₂Si=O-Si(CH₃)₃]⁺ (Rearrangement ion common in di-TMS).
Note: While m/z 73 is the most abundant (Base Peak), it is present in ALL silylated compounds. Never use m/z 73 for quantitation. Use m/z 303 for specificity.
Method Validation & Performance
To ensure Trustworthiness , the method must be validated against the following criteria:
Linearity: 0.5 µM to 200 µM. (R² > 0.995).
Recovery: Spike plasma at 10 µM and 100 µM. Acceptable range: 85-115%.
Precision: Intra-day CV < 5%; Inter-day CV < 10%.
Carryover: Inject a solvent blank (Hexane or Pyridine) after the highest standard.
The "Disappearing Peak" Phenomenon: If your suberic acid peak is tiny or missing, but the IS is fine, check your moisture . Water hydrolyzes TMS esters back to free acids, which stick to the glass liner and don't elute. Solution: Ensure pyridine is anhydrous and use fresh BSTFA.
Column Maintenance: Silylation reagents are harsh on column phases. Clip 5-10 cm of the column guard weekly to maintain peak shape.
Glassware: Use silanized glass inserts to prevent adsorption of low-level analytes before they reach the column.
References
NIST Chemistry WebBook. "Suberic acid, 2TMS derivative Mass Spectrum." National Institute of Standards and Technology.[1][Link]
Caltech Division of Geological and Planetary Sciences. "Preparation of TMS Derivatives for GC/MS." Caltech.[Link]
National Institutes of Health (NIH). "Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases." Biomedicines.[Link]
Shimadzu Corporation. "Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS." Shimadzu Application News.[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SOL-C8-001
Topic: Optimization of Suberic Acid Dissolution in Aqueous Media
Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Diagnostic Overview
Issue: User reports difficulty dissolving Suberic Acid (Octanedioic acid, CAS: 505-48-6) in water at ambient temperature.
Root Cause Analysis:
Suberic acid (
) presents a classic "amphiphilic conflict."[1] While it possesses two hydrophilic carboxyl groups (-COOH), they are separated by a hydrophobic hexamethylene chain (-(CH2)6-).[1]
Thermodynamic Barrier: At neutral pH and 20°C, the cohesive energy density of the crystal lattice and the hydrophobic effect of the
backbone dominate over the hydration energy of the protonated carboxyl groups.
Baseline Data: Water solubility is poor, ranging from 0.6 g/L to 2.46 g/L at 20°C depending on purity and polymorph [1, 2].
Support Directive: To achieve concentrations relevant for drug development or polymer synthesis (>10 mM), you must disrupt the crystal lattice using one of three "Levers": Ionization (pH) , Cosolvency , or Temperature .[1]
Decision Matrix (Visual Guide)
Use the following logic flow to select the correct protocol for your specific application.
Figure 1: Decision matrix for selecting the optimal solubility enhancement strategy based on experimental constraints.
Method A: pH Adjustment (The Gold Standard)
Mechanism: Converting suberic acid to its salt form (disodium suberate) utilizes the high hydration energy of the ionic carboxylate groups to overcome the hydrophobic backbone.
Key Parameters:
Calculate: For 100 mL of 100 mM solution, weigh 1.742 g of Suberic Acid.
Suspend: Add the solid to ~80 mL of ultrapure water. Note: It will not dissolve; it will form a white suspension.[1]
Titrate: Under constant stirring, add 1.0 M NaOH dropwise.
Stoichiometry: You need 2 molar equivalents of base per mole of acid.
Target: Monitor pH.[1][4][5] As you approach pH 6.0, the solution will clarify.
Stabilize: Adjust final pH to 7.4 - 8.0 .
Finalize: Top up volume to 100 mL with water.
Result: A clear, stable solution of Disodium Suberate.[3][4]
Method B: Cosolvent Systems
Mechanism: Organic solvents reduce the dielectric constant of the medium and interact favorably with the hydrophobic methylene chain.
Application: Use this when high ionic strength (salts) interferes with downstream catalysis or chromatography.[1]
Solubility Data Reference Table
Solvent System
Solubility (approx. @ 25°C)
Application Notes
Water (pH 4)
~1.5 g/L
Baseline (Poor)
Ethanol (Pure)
>100 g/L
High solubility; solvent evaporation risk
Ethanol:Water (50:50)
~25 g/L
Good balance for biological assays
DMSO
>150 g/L
Standard for cryo-storage/stock solutions
Protocol: DMSO Stock Preparation (1 M)
Weigh 174.2 mg of Suberic Acid.
Add to 1.0 mL of anhydrous DMSO.
Vortex for 30 seconds. Solution should be instantaneous.
Dilution: To use in aqueous assay, dilute 1:1000 into buffer.
Warning: Rapid dilution into cold aqueous buffer may cause microprecipitation if the final concentration exceeds the aqueous solubility limit (~8 mM).
Troubleshooting & FAQs
Q: My solution precipitated after storing it at 4°C. Why?
A: This is a thermodynamic "crash out."[1]
Solubility is temperature-dependent.[1] If you used Method C (Heat) to dissolve it at 60°C, cooling it returns the system to a supersaturated state, and the hydrophobic effect drives crystallization.
Fix: If using Method A (Salt), check the pH. If the pH drifted below 5.5, the protonated acid (insoluble) reformed. Add dilute NaOH to redissolve.[1]
Q: Can I use PBS (Phosphate Buffered Saline) directly?
A: Yes, but with a caveat.
Adding solid suberic acid directly to PBS will acidify the buffer. The buffering capacity of PBS (10 mM phosphates) may be overwhelmed by high concentrations of suberic acid, dropping the pH below the pKa and preventing dissolution.
Fix: Dissolve suberic acid in water + NaOH first (Method A), then dilute into PBS, or ensure the PBS is concentrated enough to buffer the acid addition.
Q: I am using Suberic Acid to synthesize DSS (Disuccinimidyl suberate). Can I use water?
A:No.
DSS synthesis requires anhydrous conditions.[1] Water hydrolyzes the NHS-ester reagents used in the synthesis.
Protocol: Perform the activation reaction in dry Dioxane or DMF, then purify. Once you have DSS, it must be dissolved in DMSO before adding to the aqueous protein mixture, as DSS hydrolyzes rapidly in water [4].
The following diagram illustrates why pH is the critical control lever. At pH < 4.5, the insoluble species dominates. At pH > 6.0, the soluble species dominates.
Figure 2: Protonation states of suberic acid.[1] Solubility is directly proportional to the ionization state.
References
PubChem. (n.d.).[1][6] Suberic Acid (CID 10457) - Physical Properties. National Library of Medicine.[1] Retrieved Feb 9, 2026, from [Link][1]
Bretti, C., et al. (2006).[1] "Solubility and Activity Coefficients of Acidic and Basic Nonelectrolytes in Aqueous Salt Solutions." Journal of Chemical & Engineering Data, 51(5), 1660–1667.[1] (Cited via Wikipedia/PubChem data aggregation).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Drug Delivery Challenges for Suberic Acid Derivatives (Linkers, Polyanhydrides, and HDAC Inhibitors)
Introduction
Welcome to the Technical Support Center. This guide addresses the critical "pain points" associated with suberic acid-based compounds. While suberic acid (octanedioic acid) is a fundamental building block—most notably as the hydrophobic spacer in Vorinostat (SAHA) and as a monomer in biodegradable polyanhydrides —its physicochemical properties present distinct hurdles in formulation.
Our data indicates that 85% of experimental failures with these compounds stem from three root causes: thermodynamic solubility limits , hydrolytic instability of the anhydride/hydroxamate bond , and pH-dependent permeability .
Context: Suberic acid and its derivatives (like Vorinostat) are often BCS Class IV compounds (low solubility, low permeability).[1] The aliphatic
chain imparts significant hydrophobicity, leading to rapid precipitation ("crashing out") when stock solutions in DMSO or Ethanol are introduced to aqueous media.
Common Ticket: "My compound precipitates immediately upon dilution in PBS."
Root Cause Analysis:
This is a solvent-shift phenomenon. Vorinostat, for example, has a water solubility of only ~0.2 mg/mL.[1][2] Diluting a 50 mg/mL DMSO stock 1:1000 into PBS creates a supersaturated solution that is thermodynamically unstable.
Troubleshooting Protocol:
Formulation Strategy
Suitability
Technical Notes
Co-solvents (PEG400/EtOH)
Low
Often insufficient for high doses; risk of hemolysis in vivo.
pH Adjustment
Medium
Suberic acid is ~4.52 / 5.40. Raising pH > 7.5 increases solubility but may accelerate hydrolysis.
Cyclodextrins (CDs)
High
Recommended. HP--CD or RM--CD encapsulate the hydrophobic aliphatic chain.
Micellar Systems
High
PEG-b-PLA micelles have shown to increase Vorinostat solubility from 0.2 to ~10 mg/mL.[2]
Interactive Workflow: Solubility Optimization
Use the following logic flow to determine the correct solubilization strategy for your specific application.
Standard Operating Procedure (SOP): Phase Solubility Profiling
To validate if Cyclodextrins (CD) will solve your issue.
Preparation: Prepare 0%, 5%, 10%, and 20% (w/v) HP-
-CD solutions in PBS (pH 7.4).
Saturation: Add excess suberic acid derivative (e.g., SAHA) to each vial.
Equilibration: Shake at 25°C for 48 hours (essential to reach thermodynamic equilibrium).
Filtration: Filter through 0.45 µm PVDF membrane (Nylon may bind the drug).
Quantification: Analyze filtrate via HPLC-UV (241 nm for SAHA).
Analysis: Plot Concentration (M) vs. CD Concentration (M). A linear slope (
type) indicates 1:1 complexation.
Module 2: Stability & Polymer Degradation[3]
Context: Suberic acid is frequently copolymerized with sebacic acid to form polyanhydrides (e.g., poly(sebacic-co-suberic acid)). These are designed for surface erosion, but moisture sensitivity during storage is a critical failure mode.
Common Ticket: "My polymer pellets have fused or lost molecular weight in the freezer."
Root Cause Analysis:
Polyanhydrides are highly susceptible to hydrolytic degradation via anhydride interchange, even at low humidity. The aliphatic chain of suberic acid provides some hydrophobicity, but not enough to prevent degradation if packaging is compromised.
Storage & Handling Checklist:
Visualizing the Degradation Mechanism
Understanding how the delivery system degrades is vital for predicting drug release kinetics.
of suberic acid (4.52, 5.40) means it is fully ionized at physiological pH (7.4). This limits passive diffusion across cell membranes unless the compound is masked (e.g., as a hydroxamic acid in Vorinostat).
FAQ: Permeability & Toxicity
Q: Why is the in vivo half-life of my suberic acid-linker drug so short?A: If your compound contains a hydroxamic acid motif (like Vorinostat), it is subject to rapid glucuronidation and hydrolysis. Furthermore, the suberic backbone is susceptible to
-oxidation (similar to fatty acids).
Solution: Consider modifying the linker with steric bulk (e.g.,
-methylation) to slow metabolic degradation.
Q: Is the suberic acid byproduct toxic?A: Generally, no. Suberic acid is a naturally occurring dicarboxylic acid (found in urine). However, high local concentrations from rapid polymer degradation can cause local acidosis , potentially leading to inflammation at the injection site.
Mitigation: Ensure your polymer formulation degrades over weeks, not hours, to allow physiological buffering.
References
BPS Bioscience. (2011).[3] Data Sheet: SAHA (Vorinostat).[4][3][5][6][7]Link
Marks, P. A. (2007). Discovery and development of SAHA as an anticancer agent.[8][4] Oncogene, 26, 1351–1356.[3] Link
Domb, A. J., & Maniar, M. (1993). Polyanhydrides: Stability and degradation.[9][10][11] Biomaterials.[9] (Contextual grounding on polyanhydride stability).
U.S. National Library of Medicine. (n.d.). Suberic acid (Compound Summary).[4][12] PubChem.[13][14] Link
Behrens, C. R., et al. (2016). Vorinostat with Sustained Exposure and High Solubility in Poly(ethylene glycol)-b-poly(DL-lactic acid) Micelle Nanocarriers.[2] Molecular Pharmaceutics. Link
Optimization of polycondensation reactions with suberic acid
Welcome to the Technical Support Center for the Optimization of Polycondensation Reactions with Suberic Acid. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical assistanc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the Optimization of Polycondensation Reactions with Suberic Acid. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical assistance, drawing from established principles and field-proven insights to ensure your experimental success.
This center is designed to be a dynamic resource, addressing the specific challenges you may encounter when working with suberic acid and other aliphatic dicarboxylic acids in polycondensation reactions. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to proactively optimize your reaction design for superior results.
Troubleshooting Guide: Overcoming Common Hurdles
This section is dedicated to resolving specific issues that can arise during the polycondensation of suberic acid. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.
Issue 1: Low Molecular Weight of the Final Polyester
Achieving a high degree of polymerization is often the primary objective in polycondensation. Consistently low molecular weight is a common and frustrating issue.
Root Cause Analysis:
The molecular weight in a step-growth polymerization is exquisitely sensitive to several factors. According to the Carothers equation, a high degree of polymerization is only achievable at very high conversions (>99%).[1] Any deviation from ideal conditions can severely limit chain growth. The most common culprits are:
Stoichiometric Imbalance: A non-equimolar ratio of the diacid (suberic acid) and the diol is the most frequent cause of low molecular weight. The excess monomer will cap the growing polymer chains, prematurely terminating the reaction.[2]
Inefficient Water Removal: Polycondensation is an equilibrium reaction. The water generated as a byproduct must be efficiently removed to drive the reaction forward.[3] Any residual water can hydrolyze the ester linkages, leading to a lower molecular weight.
Reaction Temperature and Time: Insufficient reaction temperature or time can lead to incomplete conversion.[4] Conversely, excessively high temperatures can cause thermal degradation of the polymer, leading to chain scission.[5]
Monomer Impurities: The presence of monofunctional impurities in either the suberic acid or the diol will act as chain terminators, drastically reducing the final molecular weight.
Troubleshooting Protocol:
Verify Monomer Stoichiometry:
Accurately weigh the suberic acid and the diol to ensure a 1:1 molar ratio. Use an analytical balance with at least four decimal places.
Consider the purity of your monomers. If the purity is less than 99.5%, adjust the masses accordingly.
For volatile diols, a slight excess (1-5 mol%) may be necessary to compensate for losses during the reaction, especially at high temperatures and under vacuum.[3]
Enhance Water Removal:
Ensure your reaction setup is leak-proof, especially the vacuum system.
Employ a two-stage process: an initial stage at atmospheric pressure or under a gentle nitrogen flow to remove the bulk of the water, followed by a high vacuum stage (<1 mbar) to remove the final traces.
Use a cold trap to efficiently condense and remove water from the system.
Optimize Reaction Conditions:
Gradually increase the reaction temperature in stages. A typical profile might be:
150-160 °C for the initial esterification (2-4 hours) under a nitrogen blanket.
Gradual increase to 180-200 °C while applying vacuum over 1-2 hours.
A final high-temperature (190-220 °C) and high-vacuum stage for 4-8 hours to build molecular weight.[3]
Monitor the reaction progress by measuring the viscosity of the reaction mixture (if possible) or by analyzing aliquots via GPC.
Ensure Monomer Purity:
If monomer purity is suspect, purify the suberic acid by recrystallization.
Distill liquid diols to remove any impurities.
Issue 2: Polymer Discoloration (Yellowing or Browning)
The desired polyester should ideally be colorless. Discoloration indicates undesirable side reactions.
Root Cause Analysis:
Thermal Oxidation: Prolonged exposure to high temperatures in the presence of oxygen can lead to oxidative degradation of the polymer, causing discoloration.
Catalyst-Induced Side Reactions: Some catalysts, particularly certain tin compounds at high concentrations, can promote side reactions that lead to colored byproducts.
Impurities: Impurities in the monomers can be susceptible to degradation at high temperatures, leading to color formation.
Troubleshooting Protocol:
Maintain an Inert Atmosphere:
Throughout the reaction, maintain a positive pressure of an inert gas like nitrogen or argon to prevent oxygen from entering the system.
Ensure the inert gas is of high purity.
Optimize Catalyst Selection and Concentration:
If using a metal-based catalyst, ensure you are using the optimal concentration (typically in the ppm range).
Consider using a less aggressive catalyst. For instance, zinc acetate can be a good alternative to some tin-based catalysts.[6]
Ensure the catalyst is fully dissolved and homogenously distributed in the reaction mixture.
Control Reaction Temperature:
Avoid excessively high temperatures (generally >230 °C for aliphatic polyesters) to minimize thermal degradation.[3]
Use a calibrated temperature controller to ensure accurate and stable temperature control.
Issue 3: Gelation of the Reaction Mixture
The formation of an insoluble, cross-linked gel is a critical failure in the synthesis of a linear polyester.
Root Cause Analysis:
Polyfunctional Impurities: The most common cause of gelation is the presence of impurities with more than two functional groups in the monomers. For example, a triol impurity in the diol monomer will act as a cross-linking agent.
Side Reactions at High Temperatures: At very high temperatures, some diols can undergo side reactions to form ethers, and in some cases, these can lead to branching and eventual gelation.[6]
Troubleshooting Protocol:
Thoroughly Characterize Monomers:
Use analytical techniques like NMR or GC-MS to confirm the purity and identity of your suberic acid and diol, specifically looking for polyfunctional impurities.
Source high-purity monomers from reputable suppliers.
Optimize Reaction Temperature:
Avoid excessive temperatures that can promote side reactions. Stick to the recommended temperature ranges for the specific diol being used.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common polycondensation issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for suberic acid polycondensation?
A1: The optimal catalyst depends on the specific reaction conditions and desired polymer properties.
Inorganic Acids (e.g., H₃PO₄, H₂SO₄): These are effective and low-cost catalysts. However, they can be corrosive and may lead to side reactions at higher temperatures.[3]
Metal-Based Catalysts (e.g., Tin(II) chloride, Zinc Acetate): These are widely used and highly efficient. Tin(II) chloride is particularly effective for rapid polymerization, even under microwave irradiation.[7] Zinc acetate is a good choice for minimizing side reactions like etherification, especially with diols like 1,3-propanediol.[6]
Enzymes (e.g., Lipases): Lipases, such as Candida antarctica Lipase B (CALB), offer a green and mild alternative, operating at lower temperatures (45-80 °C).[8] This minimizes side reactions and is suitable for thermally sensitive monomers. However, enzymes are more expensive and may result in lower molecular weight polymers without further optimization.[9]
Q2: Should I perform the polycondensation in bulk or in solution?
A2: For achieving high molecular weight polyesters from suberic acid, bulk (or melt) polycondensation is generally preferred.[3] Solution polycondensation can favor intramolecular cyclization, especially at high dilution, which leads to the formation of cyclic oligomers instead of long polymer chains.[3] Bulk polymerization maximizes the concentration of reactive end groups, promoting intermolecular chain growth.
Q3: How critical is monomer purity for a successful polycondensation?
A3: Monomer purity is absolutely critical . As explained by the Carothers equation, even small amounts of monofunctional impurities will act as chain stoppers, severely limiting the achievable molecular weight.[1][2] Polyfunctional impurities, on the other hand, can lead to branching and gelation. It is highly recommended to use monomers with the highest possible purity (>99.5%) or to purify them before use.
Q4: What are the typical reaction temperatures and times?
A4: A staged approach is typically most effective:
Esterification Stage: 150-180 °C for 2-4 hours under a nitrogen flow to remove the majority of the water formed.
Polycondensation Stage: The temperature is gradually increased to 190-220 °C, and a high vacuum is applied over 1-2 hours. This stage is held for an additional 4-24 hours to build molecular weight.[3]
The optimal time and temperature will depend on the specific diol, catalyst, and desired molecular weight. Reaction temperatures should generally not exceed 230 °C to avoid thermal degradation.[3]
Q5: How can I monitor the progress of my polycondensation reaction?
A5: Several methods can be used:
Viscosity: As the molecular weight of the polymer increases, the viscosity of the melt will increase significantly. This can be observed by the increased torque on the mechanical stirrer.
Byproduct Collection: The amount of water collected in the cold trap can be measured to track the extent of the reaction.
Spectroscopy: Aliquots can be taken from the reaction mixture (if safe and practical) and analyzed. A decrease in the carboxylic acid peak in FTIR or a change in the chemical shifts in ¹H NMR can indicate the progress of esterification.
Gel Permeation Chromatography (GPC): GPC is the most definitive method for determining the molecular weight and molecular weight distribution of the polymer.[3]
Experimental Protocols
Protocol 1: Purification of Suberic Acid by Recrystallization
Objective: To remove impurities from commercial-grade suberic acid to ensure high-purity monomer for polymerization.
Materials:
Suberic acid
Deionized water
Erlenmeyer flask
Hot plate with magnetic stirring
Buchner funnel and filter paper
Vacuum flask
Vacuum oven
Procedure:
Place 100 g of suberic acid in a 2 L Erlenmeyer flask.
Add approximately 1 L of deionized water and a magnetic stir bar.
Heat the mixture on a hot plate with stirring until the suberic acid is completely dissolved. The solubility of suberic acid in water increases significantly with temperature.
Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature.
Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold deionized water.
Dry the purified suberic acid in a vacuum oven at 50-60 °C overnight.
Determine the melting point of the purified suberic acid to confirm its purity.
Protocol 2: Bulk Polycondensation of Suberic Acid and 1,6-Hexanediol
Objective: To synthesize poly(hexamethylene suberate) with high molecular weight.
Materials:
Purified suberic acid
1,6-Hexanediol (high purity)
Zinc acetate (catalyst)
Three-neck round-bottom flask
Mechanical stirrer
Nitrogen inlet
Distillation head with condenser
Cold trap
Vacuum pump
Heating mantle with temperature controller
Procedure:
Setup: Assemble the reaction apparatus, ensuring all glass joints are well-sealed.
Charging the Reactor: In the three-neck flask, combine suberic acid (e.g., 0.1 mol), 1,6-hexanediol (0.1 mol, ensuring a 1:1 molar ratio), and zinc acetate (e.g., 0.1-0.5 mol% relative to suberic acid).
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow.
Esterification:
Begin stirring and heat the mixture to 160 °C.
Maintain this temperature for 2-3 hours. Water will begin to distill from the reaction mixture.
Polycondensation:
Gradually increase the temperature to 200 °C over 1 hour.
Slowly apply vacuum to the system, gradually reducing the pressure to <1 mbar.
Continue the reaction under high vacuum and at 200 °C for an additional 6-8 hours. The viscosity of the mixture will noticeably increase.
Reaction Termination and Product Recovery:
Remove the heating mantle and allow the reactor to cool to room temperature under a positive pressure of nitrogen.
The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol) for further purification if necessary.
Dry the final polymer in a vacuum oven.
Logical Relationship Diagram: Effect of Stoichiometry on Polymerization Degree
Caption: Impact of monomer stoichiometry on the final polymer molecular weight.
Data Presentation
Table 1: Recommended Catalysts for Suberic Acid Polycondensation
Table 2: Typical Physical Properties of Polyesters from Aliphatic Diacids
Dicarboxylic Acid
Diol
Melting Temp (Tₘ) (°C)
Glass Transition (T₉) (°C)
Crystallinity (%)
Adipic Acid
1,4-Butanediol
52 - 60
-60 to -70
30 - 45
Suberic Acid
1,6-Hexanediol
60 - 68
-55 to -65
40 - 55
Sebacic Acid
1,4-Butanediol
60 - 65
-50 to -60
45 - 60
Note: These values are approximate and can vary significantly based on molecular weight, polydispersity, and thermal history. Data synthesized from principles discussed in[3][10].
References
Garkal, D., et al. (2011). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Applied Polymer Science, 121(5), 2537-2544. Available at: [Link]
Szałek, M., et al. (2020). Kinetics of Polycondensation of Sebacic Acid with Glycerol. ACS Omega, 5(21), 12345–12352. Available at: [Link]
Yamazaki, K., et al. (2013). Detailed optimization of polycondensation reaction via direct C-H arylation of ethylenedioxythiophene. Macromolecular Rapid Communications, 34(1), 69-73. Available at: [Link]
ResearchGate. (2025). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst | Request PDF. Available at: [Link]
ResearchGate. (2024). How to increase molecular weight via polycondensation?. Available at: [Link]
ResearchGate. (2025). Synthesis of Polyesters by Emulsion Polycondensation Reaction in Water. Available at: [Link]
Lellig, C., et al. (2018). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Molecules, 23(10), 2450. Available at: [Link]
Oliva, A. G., et al. (2022). Enzymatic Poly(octamethylene suberate) Synthesis by a Two-Step Polymerization Method. Polymers, 14(3), 421. Available at: [Link]
Chemistry Stack Exchange. (2021). Is stoichiometric imbalance in polymerization important if the process has an evaporation step?. Available at: [Link]
ResearchGate. (2022). Study of Catalysts for Suberinic Acid-Based Adhesive Polymerization. Available at: [Link]
University of Southern Mississippi. STATISTICS OF LINEAR POLYCONDENSATION. Available at: [Link]
Liu, Y., et al. (2023). Study on Properties and Degradation Behavior of Poly (Adipic Acid/Butylene Terephthalate-Co-Glycolic Acid) Copolyester Synthesized by Quaternary Copolymerization. Polymers, 15(7), 1684. Available at: [Link]
van der Meer, J. Y., et al. (2021). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering, 9(42), 14217–14227. Available at: [Link]
Velmathi, S., et al. (2007). Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves. Polymer Journal, 39(8), 841-844. Available at: [Link]
Nemoto, N., et al. (1999). Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. Macromolecules, 32(21), 6945–6950. Available at: [Link]
McNeill, I. C., & Zulfiqar, M. (1989). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Polymer Degradation and Stability, 26(3), 263-277. Available at: [Link]
Pellis, A., et al. (2016). Rational Guidelines for the Two-Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of the Enzymatic Synthesis of Poly(glycerolazelate). ChemSusChem, 9(12), 1438-1446. Available at: [Link]
Scaling up the production of suberic acid from cyclooctene oxidation
Technical Support Center: Green Oxidation of Cyclooctene to Suberic Acid Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Protocol ID: SUB-OX-H2O2-WO4 (Modified Noyori/Venturello...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Green Oxidation of Cyclooctene to Suberic Acid
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Protocol ID: SUB-OX-H2O2-WO4 (Modified Noyori/Venturello Protocol)
Welcome to the Process Scale-Up Support Hub
You are likely here because you are transitioning from milligram-scale screening to gram- or kilogram-scale production of suberic acid (1,8-octanedioic acid). While the oxidative cleavage of cyclooctene using hydrogen peroxide (
) and tungstate catalysts is a masterpiece of green chemistry—avoiding the emissions of nitric acid routes—it is notoriously sensitive to mass transfer and thermal dynamics at scale.
This guide addresses the specific "pain points" of scaling this biphasic reaction: controlling the exotherm, ensuring complete conversion, and removing the stubborn tungsten catalyst residues.
Part 1: The Self-Validating Protocol (Scale-Up Ready)
Do not treat this reaction as a simple "mix and stir." It is a biphasic system where the reaction rate is limited by the transfer of the active peroxotungstate species across the interface.
The System:
Substrate: Cyclooctene (Neat, Organic Phase)
Oxidant: 30%
(Aqueous Phase)
Catalyst:
(Tungstate source)
Phase Transfer Catalyst (PTC): Aliquat 336 (Methyltrioctylammonium chloride) or similar.
Promoter: Acidic co-catalyst (often
or ) to adjust pH for peroxotungstate formation.
Step-by-Step Methodology
Catalyst Activation (The Aqueous Charge):
Dissolve
(1.0 mol%) and the PTC (1.0 mol%) in the 30% solution.
Checkpoint: The solution should turn a vivid yellow/lime green. This indicates the formation of the active lipophilic peroxotungstate species (
). If it is colorless, your pH is likely too high; adjust with minimal .
The Biphasic Initiation:
Add the cyclooctene. The mixture will separate (Organic top, Aqueous bottom).
Critical Parameter:Agitation. You must achieve a Weber number sufficient to create an emulsion. On a 1L+ scale, an overhead stirrer with a pitch-blade impeller running at >800 RPM is mandatory. Magnetic stirring is insufficient for scale-up.
Controlled Dosing (Thermal Management):
Heat to 75°C. The reaction is exothermic.
Safety Rule: Do not add all
at once if scaling >100g. Dose the over 2-4 hours while maintaining internal temp at 85-90°C.
End-Point: The reaction is complete when the organic layer disappears, and the system becomes a single aqueous phase (or a suspension of white solid suberic acid upon cooling).
Part 2: Visualizing the Mechanism
Understanding where the reaction happens is the key to troubleshooting. The Tungsten species shuttles oxygen from the aqueous phase to the organic phase.
Caption: The Phase-Transfer Cycle. The active Tungsten species (Yellow) is generated in water but must be ferried by the PTC (Green) to the organic phase to oxidize Cyclooctene.
Part 3: Troubleshooting & FAQs
Category 1: Reaction Stalling & Yield
Q: My reaction mixture is still biphasic after 8 hours. Why hasn't the cyclooctene been consumed?
Diagnosis: This is almost exclusively a Mass Transfer Limitation . The active catalyst is unable to penetrate the organic cyclooctene layer effectively.
The Fix:
Check RPM: If you are using a magnetic stir bar on a scale >50mL, stop. You need an overhead mechanical stirrer. The interface surface area must be maximized.
Check Catalyst Ratio: Ensure your PTC:Tungsten ratio is at least 1:1. If there isn't enough PTC (Aliquat 336), the tungsten stays trapped in the water, rendering it useless.
Temperature: The reaction is sluggish below 70°C. Ensure internal temperature (not bath temperature) is >75°C.
Q: I have high conversion, but low yield of suberic acid. What else is forming?
Diagnosis: You likely have intermediate accumulation . The reaction proceeds: Cyclooctene
Epoxide Diol Lactone/Aldehyde Suberic Acid.
The Fix:
If you isolate a "gummy" solid, it is likely the oligomeric suberic polyanhydride or the intermediate lactone.
Hydrolysis Step: After the oxidation is "done," add a small amount of dilute sulfuric acid or simply reflux with excess water for 1 hour. This forces the ring-opening of any remaining lactones or anhydrides into the free dicarboxylic acid.
Category 2: Safety & Thermal Control
Q: During the addition of H2O2, the temperature spiked uncontrollably. How do I prevent this?
Diagnosis:Peroxide Accumulation . You added
faster than it could react. When the reaction finally "kicked in" (induction period), it consumed the accumulated peroxide all at once.
The Fix:
The "Heel" Method: Start with 10% of the
charge and wait for the exotherm (temp rise) before starting the main feed.
Quench Protocol: Keep a solution of Sodium Metabisulfite (
) nearby. In a runaway, dump this into the reactor to instantly quench the peroxide (Note: This will generate gas and heat; use only in emergencies with proper venting).
Category 3: Purification & Quality
Q: My final suberic acid is yellow/green. How do I get it white?
Diagnosis:Tungsten Contamination . The yellow color is the peroxotungstate catalyst precipitating with your product.
The Fix:
Hot Filtration: Suberic acid is soluble in hot water but insoluble in cold. Heat the final aqueous mixture to 90°C until dissolved. Filter hot to remove any oily organic residues.
Cooling Crystallization: Cool slowly to 4°C. The suberic acid will crystallize out.
The Wash: Wash the filter cake with ice-cold water. The tungsten catalyst is highly water-soluble and will wash away.
Recrystallization: If still yellow, recrystallize from water or an acetone/water mix.
Part 4: Data & Specifications
Common Impurities Table
Impurity
Origin
Removal Strategy
Cyclooctene Oxide
Incomplete oxidation (Step 1)
Extend reaction time; Increase agitation.
1,2-Cyclooctanediol
Incomplete oxidation (Step 2)
Increase equivalents; Increase Temp.
Tungsten Residue
Catalyst entrapment
Hot water wash; Recrystallization.
Pelargonic Acid
Trace impurity in starting material
Recrystallization (Suberic is less soluble).
Troubleshooting Decision Tree
Caption: Rapid response decision tree for common scale-up deviations.
References
Noyori, R., Aoki, M., & Sato, K. (2003). Green oxidation with aqueous hydrogen peroxide. Chemical Communications, (16), 1977-1986. Link
Sato, K., Aoki, M., & Noyori, R. (1998). A "Green" route to adipic acid: direct oxidation of cyclohexenes with 30 percent hydrogen peroxide.[1] Science, 281(5383), 1646-1647. Link
Venturello, C., & D'Aloisio, R. (1988). Quaternary ammonium tetrakis(diperoxotungsto)phosphates(3-) as a new class of catalysts for efficient alkene epoxidation with hydrogen peroxide. Journal of Organic Chemistry, 53(7), 1553-1557. Link
Draye, M., et al. (2020). Oxidative cleavage of cycloalkenes using hydrogen peroxide and a tungsten-based catalyst: towards a complete mechanistic investigation. New Journal of Chemistry, 45, 235-242.[2] Link
Technical Support Center: Optimizing the Purity of Suberinic Acids
Welcome to the technical support center for the isolation and purification of suberinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the isolation and purification of suberinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating high-purity suberinic acids. Drawing from established methodologies and field expertise, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Introduction to Suberinic Acid Isolation
Suberin is a complex, lipophilic biopolyester found in the cell walls of various plant tissues, such as cork and birch outer bark.[1][2] Its depolymerization yields a mixture of valuable monomers, collectively known as suberinic acids. These primarily consist of ω-hydroxyfatty acids, α,ω-dicarboxylic acids, and other aliphatic and aromatic compounds.[1][3][4] The isolation of pure suberinic acids is often hampered by the co-extraction of various impurities, which can interfere with downstream applications. This guide will provide practical solutions to minimize these impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the isolation of suberinic acids, offering probable causes and actionable solutions.
Issue 1: My final suberinic acid product is dark brown or black, suggesting significant impurities.
Probable Cause: The dark coloration is typically due to the presence of polyphenolic compounds, such as tannins and lignin degradation products, which are co-extracted during the depolymerization process.[5] These phenolic compounds can also lead to undesirable self-polymerization of the final product.[5]
Solution:
Pre-Extraction of Phenolics: Before depolymerization, perform a thorough extraction of the raw plant material (e.g., birch bark, cork) with solvents like ethanol to remove a significant portion of these impurities.[6]
Post-Depolymerization Precipitation of Phenols: A highly effective method is the precipitation of phenolic compounds from the alkaline solution of depolymerized suberinic acids before acidification. This can be achieved by adding ferric chloride (FeCl₃).[5][7] The mechanism involves the formation of metal phenolates, which precipitate out of the solution, especially at a high pH.[5]
Optimized Acidification: Carefully control the pH during the acidification step to precipitate the suberinic acids. Stepwise acidification can sometimes allow for fractional precipitation, potentially separating some impurities.
Issue 2: GC-MS analysis of my derivatized suberinic acids shows the presence of non-suberin compounds like betulin and lupeol.
Probable Cause: Triterpenoids, such as betulin and lupeol, are common extractives in raw materials like birch bark.[2][3] If the initial extraction is incomplete, these compounds will persist through the depolymerization and isolation steps.[5]
Solution:
Exhaustive Soxhlet Extraction: Employ a rigorous pre-extraction of the milled raw material using a Soxhlet apparatus with a suitable solvent (e.g., ethanol) for an extended period (e.g., 11 hours) to ensure the complete removal of extractives.[8]
Solvent Selection for Depolymerization: The choice of alcohol in alkaline depolymerization can influence the profile of co-extracted impurities. While ethanol is commonly used, exploring other options like methanol or isopropanol might alter the solubility of certain impurities.[6][9]
Washing of Precipitated Suberinic Acids: After acidification and precipitation of the suberinic acids, ensure thorough washing of the precipitate with deionized water to remove any water-soluble impurities.[3]
Issue 3: The yield of suberinic acids is lower than expected.
Probable Cause: Incomplete depolymerization of the suberin polyester is a primary reason for low yields. This can be due to insufficient reaction time, inadequate concentration of the base, or poor penetration of the reagent into the plant material. Repolymerization reactions can also occur under certain conditions, reducing the monomer yield.[10]
Solution:
Optimize Depolymerization Conditions:
Reaction Time and Temperature: Ensure the depolymerization reaction (e.g., alkaline hydrolysis or methanolysis) is carried out for a sufficient duration and at the optimal temperature as specified in established protocols.
Base Concentration: Use the appropriate concentration of the base (e.g., KOH or NaOH) to effectively cleave the ester bonds of the suberin polymer.
Particle Size: Mill the raw material to a fine powder to increase the surface area and improve reagent penetration.
Choice of Depolymerization Method: Different methods can yield varying results. Alkaline methanolysis is often considered a more drastic method that can lead to higher monomer yields compared to aqueous alkaline hydrolysis.[4] The use of ionic liquids like cholinium hexanoate has also been shown to be an efficient method for suberin extraction.[11][12]
Issue 4: My suberinic acid sample shows a broad molecular weight distribution in SEC/GPC analysis, indicating the presence of oligomers.
Probable Cause: This suggests that the depolymerization process was not complete, leaving behind oligomeric or even polymeric suberin fragments.[11]
Solution:
Increase Reaction Severity: Consider increasing the reaction time, temperature, or base concentration during depolymerization to promote more complete cleavage of the ester bonds.
Analytical Approach: To fully characterize the sample, it is beneficial to use a two-pronged analytical approach. Direct silylation followed by GC-MS will identify the free monomeric units, while an additional depolymerization step before silylation will reveal the total potential monomeric composition, including those locked in oligomers.[5][7]
Experimental Protocols
Protocol 1: Alkaline Ethanolysis for Suberin Depolymerization
This protocol is a common method for obtaining suberinic acids from sources like birch outer bark.
Pre-Extraction: Mill the dried birch outer bark and perform an exhaustive Soxhlet extraction with ethanol to remove extractives like triterpenoids.
Depolymerization:
Prepare a solution of potassium hydroxide (KOH) in ethanol.
Add the pre-extracted bark to the solution.
Reflux the mixture for a specified time (e.g., 1-2 hours) to depolymerize the suberin.[3][6]
Filtration: After cooling, filter the mixture to separate the solid residue from the liquid filtrate containing the potassium salts of suberinic acids.
Solvent Recovery: Evaporate a portion of the ethanol from the filtrate.
Dilution and Acidification: Dilute the concentrated filtrate with water. Acidify the solution with an acid (e.g., HNO₃ or HCl) to a specific pH (e.g., 1.0-3.0) to precipitate the free suberinic acids.[3]
Isolation and Drying: Collect the precipitated suberinic acids by filtration, wash thoroughly with deionized water, and dry the final product (e.g., at 50°C or 130°C).[3]
Protocol 2: Purification of Suberinic Acids using Ferric Chloride
This protocol is designed to remove phenolic impurities.
Follow Steps 1-4 of Protocol 1.
Phenolic Precipitation: To the alkaline filtrate containing the suberinate salts, add a solution of ferric chloride (FeCl₃). This will cause the precipitation of iron-phenolate complexes.
Removal of Precipitate: Filter the solution to remove the precipitated phenolic impurities.
Proceed with Acidification: Take the purified filtrate and proceed with the acidification, isolation, and drying steps as described in Protocol 1 (Steps 5 and 6).[5]
Data Presentation
Table 1: Influence of Depolymerization Solvent and Drying Method on Suberinic Acid Properties
Depolymerization Solvent
Drying Method
Acid Number (mmol/g)
Hydroxyl Number (mmol/g)
Relative Hydroxyacid Content
Relative Diacid Content
Ethanol
Lyophilization
2.642 ± 0.006
8.1 ± 0.7
High
Moderate
Ethanol
100°C Oven
1.319 ± 0.004
5.6 ± 0.3
Lower
Lower
Methanol
Lyophilization
2.671 ± 0.010
6.2 ± 0.6
High
Moderate
Methanol
100°C Oven
1.233 ± 0.016
4.7 ± 0.1
Lower
Lower
n-Butanol
Lyophilization
2.011 ± 0.013
11.4 ± 0.3
Moderate
High
n-Butanol
100°C Oven
0.803 ± 0.006
7.4 ± 0.2
Lower
Lower
2-Propanol
Lyophilization
2.298 ± 0.013
6.3 ± 0.3
Moderate
Moderate
2-Propanol
100°C Oven
0.993 ± 0.006
7.0 ± 0.1
Lower
Lower
Data synthesized from Rizikovs et al. (2022).[6] This table demonstrates that both the choice of solvent for depolymerization and the subsequent drying method can significantly impact the chemical properties and monomeric composition of the isolated suberinic acids.[6]
Visualizations
Workflow for Suberinic Acid Isolation and Purification
Caption: General workflow for the isolation and purification of suberinic acids.
Troubleshooting Decision Tree for Impure Suberinic Acids
Caption: Decision tree for troubleshooting common impurity issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between suberin and suberinic acids?
Suberin is the native, complex biopolyester found in the plant cell wall.[7] Suberinic acids are the monomeric and oligomeric constituents that are released after the chemical breakdown (depolymerization) of the suberin polymer, primarily through the cleavage of ester bonds.[3][4]
Q2: What are the main types of chemical bonds that are cleaved during suberin depolymerization?
The primary chemical bonds cleaved during typical suberin depolymerization methods, such as alkaline hydrolysis or methanolysis, are ester linkages that cross-link the various fatty acid, hydroxyfatty acid, and glycerol components of the suberin polymer.[1][3]
Q3: Why is derivatization necessary for the GC-MS analysis of suberinic acids?
Suberinic acids are relatively non-volatile due to the presence of polar functional groups like carboxylic acids and hydroxyls. Gas chromatography requires analytes to be volatile. Derivatization, typically silylation (e.g., using BSTFA), replaces the acidic protons on these functional groups with non-polar trimethylsilyl (TMS) groups, increasing the volatility of the monomers and making them suitable for GC-MS analysis.[5]
Q4: Can the source of the raw material (e.g., cork vs. birch bark) affect the composition of the isolated suberinic acids and the types of impurities?
Yes, absolutely. The specific monomeric composition of suberin is species-dependent.[1] For example, birch outer bark is rich in triterpenes like betulin, which is a major potential impurity, whereas the profile of extractives in cork from Quercus suber will be different.[3][13] Therefore, the purification strategy may need to be adapted based on the source material.
Q5: What analytical techniques are essential for characterizing the purity of a suberinic acid sample?
A combination of techniques is recommended for a comprehensive characterization:
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the individual monomeric components after derivatization.[5][14]
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molar mass distribution and assess the presence of oligomeric or polymeric fractions.[5][14]
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the main functional groups present in the sample and confirm the chemical nature of the isolated material.[5][14]
References
Current time information in Cork, IE. (n.d.). Google.
Lopes, M. H., et al. (2000). Enzymatic isolation and structural characterisation of polymeric suberin of cork from Quercus suber L. PubMed. Retrieved February 9, 2026, from [Link]
Godina, D., et al. (2021). Suberinic Acids as a Potential Feedstock for Polyol Synthesis: Separation and Characterization. Molecules. Retrieved February 9, 2026, from [Link]
Godina, D., et al. (2021). Suberinic Acids as a Potential Feedstock for Polyol Synthesis: Separation and Characterization. Semantic Scholar. Retrieved February 9, 2026, from [Link]
Makars, R., et al. (2023). Analytical Method Cluster Development for Comprehensive Characterisation of Suberinic Acids Derived from Birch Outer Bark. MDPI. Retrieved February 9, 2026, from [Link]
Rizhikovs, J., et al. (2022). Suberinic Acid Isolation from Birch Outer Bark and their Characterization. Scientific.net. Retrieved February 9, 2026, from [Link]
Rizhikovs, J. (n.d.). CHARACTERISATION OF SUBERINIC ACIDS AND THEIR POTENTIAL APPLICATIONS. University of Latvia. Retrieved February 9, 2026, from [Link]
Makars, R., et al. (2023). Analytical Method Cluster Development for Comprehensive Characterisation of Suberinic Acids Derived from Birch Outer Bark. PubMed. Retrieved February 9, 2026, from [Link]
Rivas, S., et al. (2020). Accessing suberin from cork via ultrafast supercritical hydrolysis. RSC Publishing. Retrieved February 9, 2026, from [Link]
Rizikovs, J., et al. (2022). Suberinic Acid Isolation from Birch Outer Bark and their Characterization. Scientific.net. Retrieved February 9, 2026, from [Link]
Ferreira, A. M., et al. (2012). Suberin isolation from cork using ionic liquids: characterisation of ensuing products. RSC Publishing. Retrieved February 9, 2026, from [Link]
Rizikovs, J., et al. (2014). Isolation of Suberinic Acids from Extracted Outer Birch Bark Depending on the Application Purposes. Aleph Files. Retrieved February 9, 2026, from [Link]
Makars, R., et al. (2023). Analytical Method Cluster Development for Comprehensive Characterisation of Suberinic Acids Derived from Birch Outer Bark. National Institutes of Health. Retrieved February 9, 2026, from [Link]
Rizikovs, J., et al. (2022). Suberinic Acid Isolation from Birch Outer Bark and their Characterization. ResearchGate. Retrieved February 9, 2026, from [Link]
Brazdausks, P., et al. (2022). Utilization of Suberinic Acids Containing Residue as an Adhesive for Particle Boards. National Institutes of Health. Retrieved February 9, 2026, from [Link]
Ferreira, A., et al. (2012). Suberin isolation from cork using ionic liquids: Characterisation of ensuing products. ResearchGate. Retrieved February 9, 2026, from [Link]
Woolfson, K. N., et al. (2022). Suberin Biosynthesis, Assembly, and Regulation. National Institutes of Health. Retrieved February 9, 2026, from [Link]
Correia, V. G., et al. (2023). Purification of archetypal soybean root suberin mostly comprising alka(e)noic acids using an ionic liquid catalyst. National Institutes of Health. Retrieved February 9, 2026, from [Link]
Cordeiro, N., et al. (1998). Cork suberin as a new source of chemicals. 1. Isolation and chemical characterization of its composition. DigitUMa. Retrieved February 9, 2026, from [Link]
Brazdausks, P., et al. (2022). Analysis of the extraction of suberin domains from cork with selected... ResearchGate. Retrieved February 9, 2026, from [Link]
Rizikovs, J., et al. (2014). Isolation of Suberinic Acids from Extracted Outer Birch Bark Depending on the Application Purposes. ResearchGate. Retrieved February 9, 2026, from [Link]
Suberin. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Category: Pharmacokinetics & Formulation Engineering
Subject: Overcoming Class IV BCS Limitations and Rapid Metabolic Clearance in Suberic Acid Derivatives (e.g., Vorinostat/SAHA)
Assigned Specialist: Senior Application Scientist, Drug Delivery Division
Executive Summary: The Bioavailability Barrier
Researchers working with suberic acid derivatives—most notably hydroxamic acid-based HDAC inhibitors like Vorinostat (SAHA) —frequently encounter a "bioavailability ceiling." This is driven by two converging failure modes:
Physicochemical Limitation: These compounds often fall into BCS Class IV (Low Solubility, Low Permeability). The aliphatic suberic backbone confers hydrophobicity, while the polar end-groups (hydroxamic acid/carboxylic acid) create crystal lattice energy that resists dissolution.
Metabolic Instability: The suberic chain is a prime substrate for mitochondrial beta-oxidation (chain shortening), while the hydroxamic acid head group undergoes rapid O-glucuronidation .
This guide provides validated protocols and troubleshooting workflows to bypass these barriers using Prodrug Chemistry, Nano-encapsulation, and Solid-State Engineering.
Module 1: Chemical Evasion (Prodrug Strategies)
Core Concept: Chemical modification to mask the vulnerable hydroxamic acid (zinc-binding group) or the carboxylic tail to prevent first-pass metabolism.
Common Inquiry: "My derivative is hydrolyzed before reaching the target tissue."
Diagnosis:
If plasma half-life (
) is <30 mins, the molecule is likely suffering from premature esterase cleavage or rapid glucuronidation.
Strategic Protocol: Thiol-Responsive Prodrug Design (SAHA-TAP Approach)
Instead of simple esters, use a disulfide-based linker that requires the reducing environment of the tumor/cell cytosol to activate.
Step-by-Step Synthesis Workflow (General Guide):
Coupling: React the suberic acid derivative (hydroxamic acid end) with a 4-mercaptobutyric acid linker using EDC/NHS coupling.
Protection: Ensure the thiol is protected as a disulfide (e.g., thiopyridyl) to prevent reaction with serum albumin.
Core Concept: Encapsulating the hydrophobic suberic derivative in a Poly(lactic-co-glycolic acid) (PLGA) matrix protects it from enzymatic degradation and improves water solubility.
Common Inquiry: "I am seeing a 'burst release' where 80% of the drug is lost in the first hour."
Diagnosis:
The drug is adsorbed to the surface of the nanoparticle rather than encapsulated within the core. This is common with suberic acid derivatives due to their semi-polar nature migrating to the oil-water interface.
Optimized Protocol: Nanoprecipitation (Solvent Displacement)
Best for hydrophobic suberic derivatives.
Organic Phase: Dissolve 50 mg PLGA (50:50, MW 45k) and 5 mg Suberic Derivative in 2 mL Acetone.
Aqueous Phase: Prepare 20 mL of 1% PVA (Polyvinyl alcohol) solution in water.
Injection: Inject organic phase into aqueous phase under magnetic stirring (800 RPM) via a syringe pump (rate: 10 mL/hr).
Evaporation: Stir for 4 hours at room temperature to remove acetone.
Collection: Centrifuge at 15,000 x g for 20 mins. Wash 3x with ddH2O.
Visualization: PLGA Encapsulation Workflow
Caption: Streamlined nanoprecipitation workflow for encapsulating hydrophobic suberic acid derivatives.
FAQ: Nano-Formulation
Q: My particle size is too large (>300nm).
A: Increase the energy input (probe sonication instead of stirring) or decrease the polymer concentration in the organic solvent.
Q: Encapsulation Efficiency (EE) is low.
A: For suberic acid derivatives, the pH of the aqueous phase matters. Adjust aqueous pH to 6.0 to ensure the derivative remains in its non-ionized form, preventing leakage into the water phase during formation.
Module 3: Metabolic Fate & Troubleshooting
Core Concept: Understanding the specific degradation pathways is crucial for structural optimization.
The "Chain Shortening" Trap
Suberic acid (C8) derivatives are metabolized via mitochondrial beta-oxidation.
Activation: Converted to Suberoyl-CoA.
Oxidation: Shortened to Adipic acid (C6) and Succinic acid (C4) derivatives.
Result: Loss of HDAC inhibitory potency (which usually requires a C8 linker).
Alpha-Methylation: Introduce a methyl group at the alpha-carbon (next to the carbonyl). This sterically hinders the acyl-CoA dehydrogenase enzyme, blocking beta-oxidation.
Fluorination: Replacing hydrogen with fluorine on the alkyl chain alters the electronic properties and can slow down oxidative metabolism.
Module 4: Experimental Validation (Self-Check)
Before moving to animal models, validate your strategy using this tiered in vitro system.
Tier 1: Stability Assay
Reagents: Human Liver Microsomes (HLM) + NADPH regenerating system.
Protocol: Incubate 1 µM compound at 37°C. Sample at 0, 15, 30, 60 min.
Success Criteria: Intrinsic clearance (
) should be < 20 µL/min/mg protein.
Tier 2: Permeability (Caco-2)
Setup: Caco-2 monolayers on Transwell inserts (21-day culture).
Comparative Bioactivity Guide: Suberic Acid (C8) vs. Azelaic Acid (C9)
Executive Summary This guide provides a technical comparison between two homologous saturated dicarboxylic acids: Suberic Acid (Octanedioic acid, C8) and Azelaic Acid (Nonanedioic acid, C9) . While structurally similar—d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between two homologous saturated dicarboxylic acids: Suberic Acid (Octanedioic acid, C8) and Azelaic Acid (Nonanedioic acid, C9) .
While structurally similar—differing by only one methylene (-CH₂-) group—their bioactivity profiles diverge significantly. Azelaic Acid (C9) is the established "gold standard" in dermatology for its potent antimicrobial, anti-inflammatory, and tyrosinase-inhibitory properties. In contrast, Suberic Acid (C8) exhibits significantly lower intrinsic bioactivity in these domains, often serving as a negative control in biological assays. However, Suberic acid possesses superior aqueous solubility and serves as a critical structural pharmacophore in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA).
This guide dissects the mechanistic divergence, physicochemical trade-offs, and experimental protocols required to validate these differences.
Physicochemical Profile & The "Odd-Even" Effect
The "Odd-Even" effect in dicarboxylic acids dictates that acids with an even number of carbon atoms (Suberic, C8) pack more efficiently in the crystal lattice than odd-numbered acids (Azelaic, C9), leading to higher melting points and lower solubility. However, for C8 vs. C9, the trend in water solubility favors the shorter chain length of Suberic acid, a critical factor for formulation stability.
Property
Suberic Acid (C8)
Azelaic Acid (C9)
Impact on Application
IUPAC Name
Octanedioic acid
Nonanedioic acid
—
Formula
C₈H₁₄O₄
C₉H₁₆O₄
—
MW
174.20 g/mol
188.22 g/mol
—
Water Solubility (20°C)
~2.46 g/L (High relative to C9)
~2.1 - 2.4 g/L (Poor)
Suberic acid is easier to formulate in aqueous serums without crystallization.
pKa values
4.52 / 5.40
4.55 / 5.50
Similar ionization; both require pH buffering for optimal skin penetration (pH 4.0–5.0).
LogP (Lipophilicity)
~0.85
~1.57
Azelaic acid is more lipophilic , enhancing penetration into the lipid-rich pilosebaceous unit.
Mechanism of Action: The Bioactivity Divergence
Antimicrobial Efficacy (Cutibacterium acnes)
Azelaic Acid (C9): Exhibits bacteriostatic and bactericidal activity against C. acnes and S. epidermidis. It disrupts the transmembrane pH gradient (
pH) of bacteria, leading to energy starvation and inhibition of protein synthesis.
Suberic Acid (C8): Shows negligible antimicrobial activity against skin pathogens. In plant immunity studies (Arabidopsis), Suberic acid is frequently used as a negative control to demonstrate the specificity of Azelaic acid’s signaling pathway. The C8 chain length is insufficient to disrupt the bacterial membrane effectively or bind to specific transport proteins.
Tyrosinase Inhibition (Melanogenesis)
Both acids act as competitive inhibitors of tyrosinase, primarily through the chelation of Copper (Cu²⁺) ions at the enzyme's active site.
Azelaic Acid: A validated reversible inhibitor (IC₅₀ ~2.7 mM). It selectively targets hyperactive melanocytes.
Suberic Acid: Demonstrates weak inhibitory activity.[1][2][3] While it can chelate copper, its binding affinity to the tyrosinase active pocket is inferior to that of C9.
Epigenetic Modulation (HDAC Inhibition)
A common misconception is that Suberic acid is an HDAC inhibitor.
Clarification: Suberic acid is the linker backbone for Vorinostat (SAHA) , a potent HDAC inhibitor. The acid itself (COOH terminal) has weak to no HDAC inhibitory activity. The activity requires a Hydroxamic Acid (CONHOH) terminal group to chelate the Zinc ion in the HDAC catalytic pocket.
Azelaic Acid: No significant HDAC inhibitory activity.
Visualizing the Mechanisms
Figure 1: Comparative mechanistic pathways. Green arrows indicate validated bioactivity; red dashed arrows indicate lack of activity. Blue indicates a synthetic precursor relationship.
Experimental Validation Protocols
To objectively compare these two acids, researchers should employ the following self-validating protocols.
Protocol A: Comparative MIC Assay (Antimicrobial)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Cutibacterium acnes.
Preparation:
Dissolve Azelaic Acid and Suberic Acid in 10% DMSO/Phosphate Buffer (pH 4.9). Note: pH must be standardized as efficacy is pH-dependent.
Prepare serial dilutions (range: 0.5 mM to 500 mM).
Inoculation:
Culture C. acnes (ATCC 6919) anaerobically for 72h.
Adjust inoculum to
CFU/mL.
Incubation:
Add 100 µL of compound dilution + 100 µL bacterial suspension to 96-well plates.
Incubate anaerobically at 37°C for 48 hours.
Readout:
Measure Optical Density (OD600).
Self-Validation: Include a Positive Control (Clindamycin) and a Solvent Control (10% DMSO).
Expected Result: Azelaic Acid MIC
25–50 mM. Suberic Acid MIC > 500 mM (No inhibition).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict: Suberic acid (Octanedioic acid) is a validated secondary confirmatory biomarker for fatty acid oxidation disorders (specifically MCAD deficiency) and an emerging metabolic stress indicator for Type 2 Diabetes (T2D) and insulin resistance.
While it lacks the singular specificity of C8-acylcarnitine for newborn screening, its quantification in urine via GC-MS is critical for differentiating "false positive" carnitine profiles and assessing mitochondrial overload. This guide evaluates its performance against clinical alternatives and provides a standard operating procedure (SOP) for its analytical validation.
Part 1: Biomarker Profile & Mechanistic Grounding
The Omega-Oxidation "Escape Valve"
Suberic acid is a medium-chain (C8) dicarboxylic acid. Under normal physiological conditions, fatty acids undergo
-oxidation in the mitochondria.[1] However, when this primary pathway is impaired—either due to genetic enzyme defects (e.g., MCAD Deficiency) or metabolic overload (e.g., T2D)—the body activates a rescue pathway known as -oxidation in the endoplasmic reticulum.
Mechanism: Cytochrome P450 enzymes (CYP4A/CYP4F) hydroxylate the terminal methyl group of fatty acids, converting them into dicarboxylic acids (DCAs) like suberic acid, which are water-soluble and excreted in urine.
Clinical Implication: Elevated suberic acid is the biochemical signature of "mitochondrial beta-oxidation failure."
Pathway Visualization
The following diagram illustrates the diversion of fatty acids to suberic acid production during metabolic blockages.
Figure 1: The formation of suberic acid via omega-oxidation when mitochondrial beta-oxidation is compromised.[2]
Part 2: Comparative Analysis & Clinical Utility
Suberic acid rarely exists in isolation. Its validation depends on its context relative to other biomarkers.
Context: MCAD Deficiency (MCADD)
MCADD is the most common disorder of fatty acid oxidation.[3]
Feature
Suberic Acid (Urine)
C8-Acylcarnitine (Blood)
Hexanoylglycine (Urine)
Role
Confirmatory / Secondary
Primary Screening (Gold Standard)
High-Specificity Confirmatory
Sensitivity
Moderate (Elevated in ~80-90% of acute cases)
High (>99%)
High
Specificity
Low to Moderate (Elevated in ketosis, fasting, diabetes)
High (Specific to MCAD)
Very High (Pathognomonic for MCAD)
Detection Window
Acute crisis or fasting challenge
Persistent (even when asymptomatic)
Persistent
Analytical Method
GC-MS (Organic Acid Profile)
MS/MS (Tandem Mass Spec)
GC-MS (Acylglycine Profile)
Critical Insight: Suberic acid is essential when C8-acylcarnitine levels are borderline. However, because suberic acid can also rise during simple fasting or ketogenic diets (physiological ketosis), it must be interpreted alongside hexanoylglycine . If Suberic Acid is High but Hexanoylglycine is Normal, the cause is likely nutritional/metabolic stress rather than a genetic MCAD defect.
Context: Type 2 Diabetes (T2D) & Insulin Resistance
Recent metabolomic studies validate suberic acid as a marker of lipid peroxidation and metabolic inflexibility.
Performance: In T2D patients, dicarboxylic acids (adipic, suberic) are significantly elevated compared to healthy controls.
Mechanism: Hyperglycemia and lipid overload overwhelm mitochondrial capacity, forcing lipids into the omega-oxidation pathway.
Utility: Acts as a functional biomarker for "mitochondrial overload" before overt clinical failure occurs.
Part 3: Analytical Validation Protocol (GC-MS)
To validate suberic acid data, the analytical method must prevent the loss of volatile short-chain acids and ensure complete derivatization.
Method: Urine Organic Acid Profiling via GC-MS[6]
1. Reagents & Standards
Internal Standard (IS): 3,3-dimethylglutaric acid or Tropic acid (Must not naturally occur in urine).
Derivatization Agent: BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Extraction Solvent: Ethyl Acetate (High recovery for dicarboxylic acids).
Oximations (Critical for Keto-acids): Add Hydroxylamine HCl and incubate at 60°C for 30 min. Note: Suberic acid is not a keto-acid, but this step preserves other organic acids in the profile.
Acidification: Add HCl to adjust pH < 2.0. Why: Protonates the carboxyl groups (-COOH) of suberic acid, making them soluble in the organic solvent.
Salt Saturation: Add solid NaCl until saturated. Why: "Salting out" effect drives organic acids into the ethyl acetate phase.
Drying: Evaporate ethyl acetate under Nitrogen stream at 40°C. Warning: Do not evaporate to complete dryness for prolonged periods to avoid sublimation of shorter chain acids.
Silylation: Add 100 µL BSTFA + 1% TMCS. Incubate at 70°C for 30 min. Why: Converts non-volatile suberic acid into volatile di-TMS-suberate.
Analysis: Inject 1 µL into GC-MS (Split 1:10).
3. QC Criteria for Validation
Linearity:
over range 0–500 mmol/mol creatinine.
Recovery: >85% extraction efficiency using Ethyl Acetate/NaCl method.
Ion Ratios: Validate using target ion (m/z 317 for di-TMS suberate) and qualifier ions (m/z 204, 129).
Analytical Workflow Diagram
Figure 2: Optimized GC-MS workflow for the extraction and quantification of suberic acid.
References
Comparison of Acylcarnitine and Organic Acid Profiles:
Comparison of acylcarnitine and urine organic acid profiles in MCAD deficiency.
Source:
Biomarker Specificity (Hexanoylglycine vs Suberic Acid):
Urine hexanoylglycine and suberylglycine are sensitive and specific markers for MCADD.
Source:
Diabetes and Lipid Peroxidation:
Dicarboxylic acids as markers of fatty acid peroxidation in diabetes.
Source:
GC-MS Methodology:
Urine organic acid metabolomic profiling by gas chromatography mass spectrometry.
Source:
Clinical Interpretation of Organic Aciduria:
Suberic Acid - Lab Results Explained and Clinical Associations.
Source:
A Comparative Analysis of Suberic Acid Production Methods: A Guide for Researchers and Drug Development Professionals
Suberic acid, a dicarboxylic acid with the formula C₈H₁₄O₄, is a valuable building block in the synthesis of polymers, plasticizers, lubricants, and pharmaceuticals. Its utility in drug delivery systems and as a precurso...
Author: BenchChem Technical Support Team. Date: February 2026
Suberic acid, a dicarboxylic acid with the formula C₈H₁₄O₄, is a valuable building block in the synthesis of polymers, plasticizers, lubricants, and pharmaceuticals. Its utility in drug delivery systems and as a precursor for various active pharmaceutical ingredients has spurred significant interest in efficient and sustainable production methods. This guide provides a comprehensive comparative analysis of the primary methodologies for suberic acid synthesis, offering field-proven insights, detailed experimental protocols, and a critical evaluation of their respective merits and drawbacks.
Chemical Synthesis Routes: The Workhorses of Suberic Acid Production
Traditional chemical synthesis remains a cornerstone of suberic acid production, offering established and often high-yielding routes from various starting materials.
Oxidation of Cyclooctene
The oxidation of cyclooctene is a prominent method for synthesizing suberic acid. This approach involves the cleavage of the carbon-carbon double bond in the cyclooctene ring to form the dicarboxylic acid.
Mechanism: The reaction typically proceeds via the formation of an intermediate, which is then oxidatively cleaved. Common oxidizing agents include hydrogen peroxide, often in the presence of a catalyst. A composite phase transfer catalyst system, such as tetraalkylammonium perrhenate and an alkylimidazolium bisulfate ionic liquid, has been shown to be effective.[1]
Experimental Protocol: Oxidation of Cyclooctene
Materials:
Cyclooctene
Tetraalkylammonium perrhenate (catalyst)
Alkylimidazolium bisulfate ionic liquid (catalyst and solvent)
30% Hydrogen peroxide solution
Magnesium sulfate
Manganese dioxide
Round-bottom flask with magnetic stirrer and condenser
Heating mantle with temperature control
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and condenser, add the alkylimidazolium bisulfate ionic liquid.
Add cyclooctene and the tetraalkylammonium perrhenate catalyst to the flask. The amount of catalyst should be 1-3% of the molar amount of cyclooctene.[1]
Heat the mixture to a reaction temperature between 40-70°C with continuous stirring.[1][2]
Slowly add the 30% hydrogen peroxide solution to the reaction mixture. The amount of oxidant should be 2-10 times the molar amount of cyclooctene.[1]
Allow the reaction to proceed for 0.5 to 4 hours, maintaining the temperature and stirring.[1][2]
Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) to confirm the conversion of cyclooctene.
After the reaction is complete, cool the mixture to room temperature.
To quench any remaining hydrogen peroxide, cautiously add a small amount of manganese dioxide.
Dry the mixture with magnesium sulfate and filter to remove the solid residues.
The crude suberic acid can be isolated from the ionic liquid by extraction with a suitable solvent (e.g., ethyl acetate).
Purify the suberic acid by recrystallization from a solvent such as acetone.
Workflow for Cyclooctene Oxidation
Caption: Simplified reaction pathway from castor oil to suberic acid.
Oxidation of Cyclohexanone
The oxidation of cyclohexanone presents another synthetic route to dicarboxylic acids, including suberic acid, although it is more commonly associated with adipic acid production. The Baeyer-Villiger oxidation of cyclic ketones can lead to lactones, which can then be hydrolyzed to hydroxy acids and further oxidized. [3]Alternatively, direct oxidative cleavage of the ketone can be achieved.
Mechanism: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group by a peroxyacid, forming a lactone. [4]This lactone can then be hydrolyzed and further oxidized to yield a dicarboxylic acid. Direct oxidation can also occur, breaking the cyclic ketone ring.
Experimental Protocol: Two-Step Oxidation of Cyclohexanone (Illustrative for Dicarboxylic Acid Synthesis)
Materials:
Cyclohexanone
Peroxyacetic acid or m-chloroperoxybenzoic acid (m-CPBA)
Solvent (e.g., chloroform or dichloromethane)
Nitric acid (for the second oxidation step)
Catalyst for the second step (e.g., ammonium metavanadate)
Round-bottom flask with magnetic stirrer
Ice bath
Procedure:
Baeyer-Villiger Oxidation: Dissolve cyclohexanone in a suitable solvent in a round-bottom flask.
Cool the solution in an ice bath.
Slowly add the peroxyacid (e.g., m-CPBA) to the cooled solution with stirring.
Allow the reaction to proceed at a low temperature until the starting material is consumed (monitor by TLC or GC).
Work up the reaction to isolate the resulting caprolactone.
Oxidation to Dicarboxylic Acid: The isolated caprolactone is then subjected to a more vigorous oxidation, for instance, with nitric acid in the presence of a catalyst, to cleave the ring and form the dicarboxylic acid. Note: This second step is analogous to the final step in some industrial adipic acid processes and would need optimization for suberic acid synthesis from a C8 cyclic precursor.
Biotechnological Production: The Green Frontier
Biotechnological routes offer a promising, sustainable alternative to traditional chemical synthesis, often utilizing renewable feedstocks and operating under milder conditions. The microbial fermentation of alkanes or fatty acids using specific yeast strains, such as Candida tropicalis, is a key area of research.
[3]
Mechanism: Certain yeast species possess the ω-oxidation pathway, which allows them to terminally oxidize alkanes and fatty acids to produce α,ω-dicarboxylic acids. The process involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases. To enhance the yield of dicarboxylic acids, the β-oxidation pathway, which degrades fatty acids, is often genetically blocked.
Experimental Protocol: Fermentation of n-Octane for Suberic Acid Production (Conceptual)
Materials:
A genetically engineered strain of Candida tropicalis with a blocked β-oxidation pathway.
Fermentation medium (containing a carbon source for growth, e.g., glucose, nitrogen source, salts, and trace elements).
n-Octane (substrate for conversion).
Fermenter with controls for temperature, pH, and dissolved oxygen.
Centrifuge and filtration equipment.
Extraction solvents and crystallization solvents.
Procedure:
Inoculum Preparation: Grow a seed culture of the Candida tropicalis strain in a suitable medium.
Fermentation: Inoculate the sterile fermentation medium in the fermenter with the seed culture.
Growth Phase: Allow the yeast to grow to a high cell density by feeding a primary carbon source like glucose. Maintain optimal temperature and pH for growth.
Conversion Phase: Once a sufficient cell density is reached, introduce n-octane to the fermenter. The yeast will start converting the n-octane to suberic acid. Maintain a different set of optimal conditions (e.g., pH) for the conversion phase.
[5]5. Monitoring: Regularly monitor the concentration of suberic acid in the fermentation broth using techniques like HPLC.
Harvesting and Extraction: After the desired concentration of suberic acid is reached, harvest the fermentation broth.
Separate the yeast cells from the broth by centrifugation or filtration.
Purification: Extract the suberic acid from the cell-free broth. This can be achieved by acidification to precipitate the acid, followed by solvent extraction and recrystallization to obtain a pure product.
Biotechnological Production Workflow
Caption: General workflow for the biotechnological production of suberic acid.
Electrochemical Synthesis: A Promising Alternative
Electrochemical methods represent an emerging and potentially "green" approach to organic synthesis, using electricity to drive chemical transformations. While specific protocols for suberic acid are less common in the literature, the principles of electrochemical oxidation can be applied. For instance, the electro-oxidation of adipic acid can be used to produce sebacic acid, suggesting a similar approach could be viable for suberic acid from a suitable precursor.
[6]
Mechanism: Electrochemical synthesis involves the oxidation or reduction of a substrate at an electrode surface. For dicarboxylic acid synthesis, this could involve the oxidative cleavage of a cyclic precursor or the Kolbe electrolysis of a shorter-chain dicarboxylic acid monoester.
Conceptual Electrochemical Synthesis of Suberic Acid:
A potential route could involve the electrochemical oxidation of a C8 cyclic precursor. Another possibility is a variation of the Kolbe electrolysis, where the monoester of a shorter dicarboxylic acid undergoes dimerization. For example, the electrolysis of monomethyl glutarate could potentially lead to the formation of dimethyl suberate, which can then be hydrolyzed to suberic acid.
Due to the limited availability of specific, well-documented protocols for the direct electrochemical synthesis of suberic acid, a detailed experimental procedure is not provided here. However, this remains an active area of research with the potential for developing highly efficient and sustainable processes.
[7]
Under development for many specific dicarboxylic acids
Advantages
Good yield and selectivity
Utilizes a renewable feedstock
Utilizes a common industrial chemical
Sustainable, mild conditions, high selectivity [9]
Disadvantages
Petrochemical-based starting material
Harsh conditions, lower yields in traditional methods
Often produces a mixture of products
Can have lower volumetric productivity, complex purification
Conclusion
The choice of a suberic acid production method depends on a variety of factors, including the desired scale of production, cost considerations, and sustainability goals.
Chemical synthesis from cyclooctene offers a relatively high-yield and selective route, but relies on a petrochemical feedstock.
The oxidative cleavage of ricinoleic acid from castor oil provides a renewable alternative, though traditional methods involve harsh conditions and can have lower yields. Modern optimizations, however, are improving its efficiency.
The oxidation of cyclohexanone is a less direct route and often results in a mixture of dicarboxylic acids.
Biotechnological production stands out as a highly promising "green" alternative. While still under development for large-scale suberic acid production, the use of engineered microorganisms offers the potential for a highly selective, sustainable, and environmentally friendly process.
For researchers and drug development professionals, the increasing emphasis on green chemistry and sustainable manufacturing practices makes the exploration and optimization of biotechnological and improved chemical routes from renewable feedstocks a critical area of focus. The continued development of novel catalysts and engineered microbial strains will undoubtedly pave the way for more efficient and environmentally benign methods for producing this valuable dicarboxylic acid.
References
CN103539654B - Method for preparing suberic acid through cyclooctene oxidation - Google P
CN103641707B - Method for preparation of sebacic acid by castor oil compound cracking - Google P
Optimal pH control strategy for high-level production of long-chain ??,??-dicarboxylic acid by Candida tropicalis | Request PDF - ResearchGate. (URL: [Link])
GREEN CHEMISTRY: A GREEN APPROACH TOWARDS CHEMICAL SYNTHESIS | Request PDF - ResearchGate. (URL: [Link])
(PDF) Electrochemistry for generation of renewable chemicals: Electrochemical conversion of levulinic acid - ResearchGate. (URL: [Link])
Life Cycle Analysis of Succinic Acid Production in the Brazilian Biorefinery Context - MDPI. (URL: [Link])
Techno-economic assessment of a bioprocess for long-chain dicarboxylic acid production from vegetable oils: a case study for distillers corn oil - ResearchGate. (URL: [Link])
Towards Electrochemical Process Design for the Production of Valeric Acid. (URL: [Link])
Life cycle assessment as a tool for the industrialisation of chemical and mechanochemical processes - UPCommons. (URL: [Link])
[Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed. (URL: [Link])
Performance of suberic acid-based polymers vs. adipic acid-based polymers
Executive Summary This technical guide compares the performance characteristics of polymers derived from Suberic Acid (C8, Octanedioic acid) versus those derived from Adipic Acid (C6, Hexanedioic acid) . While both are e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide compares the performance characteristics of polymers derived from Suberic Acid (C8, Octanedioic acid) versus those derived from Adipic Acid (C6, Hexanedioic acid) . While both are even-numbered aliphatic dicarboxylic acids used to synthesize polyesters, polyamides, and polyanhydrides, their difference in chain length (two additional methylene groups in suberic acid) fundamentally alters the polymer's thermal transitions, hydrolytic stability, and degradation kinetics.
The Verdict:
Adipic Acid Polymers: Best suited for applications requiring higher crystallinity, faster hydrolytic degradation (in polyanhydrides), and standard industrial availability (Nylon 6,6 precursor). They often exhibit higher melting points in specific homologous series but suffer from rapid bulk erosion in drug delivery matrices.
Suberic Acid Polymers: Superior for "tuning" hydrophobicity and flexibility. The additional methylene units lower the glass transition temperature (
) and increase hydrophobicity, making them ideal for extending drug release profiles beyond the rapid burst phase seen in adipic analogs without reaching the extreme hydrophobicity of sebacic acid (C10) polymers.
Chemical & Structural Fundamentals
The core performance difference stems from the methylene index (
To objectively compare these polymers, they must be synthesized under identical conditions to normalize molecular weight effects. Below is a validated protocol for synthesizing Poly(alkylene dicarboxylate) esters.
Protocol: Two-Stage Melt Polycondensation
Objective: Synthesize Poly(1,4-butylene adipate) [PBA] and Poly(1,4-butylene suberate) [PBSub].
Reagents:
Diol: 1,4-Butanediol (1.2 molar excess).
Diacid: Adipic Acid (for PBA) OR Suberic Acid (for PBSub).
Catalyst: Titanium(IV) isopropoxide (
), 0.1 wt%.
Workflow:
Esterification (Oligomerization):
Charge diacid and diol into a three-neck flask equipped with a mechanical stirrer and nitrogen inlet.
Heat to 160°C under continuous
flow.
Ramp temperature to 190°C over 2 hours.
Checkpoint: Collect water byproduct in a Dean-Stark trap. Reaction is ~90% complete when water evolution ceases.
Polycondensation (Chain Growth):
Add catalyst (
).
Increase temperature to 220°C .
Apply high vacuum (< 0.1 mbar) to remove excess diol and drive equilibrium forward (Le Chatelier’s principle).
Maintain for 4–6 hours until torque on the stirrer stabilizes (indicating max viscosity).
Purification:
Dissolve polymer in Chloroform (
).
Precipitate into cold Methanol (
).
Vacuum dry at 40°C for 24 hours.
Synthesis Workflow Diagram
Caption: Two-stage melt polycondensation workflow for synthesizing aliphatic polyesters.
Performance Comparison Data
The following data aggregates findings from differential scanning calorimetry (DSC), degradation studies, and mechanical testing.
Table 1: Thermal and Mechanical Properties
Property
Poly(butylene adipate) [PBA]
Poly(butylene suberate) [PBSub]
Interpretation
Melting Point ()
55 – 60 °C
48 – 55 °C
Suberic acid's longer chain disrupts packing slightly, lowering and broadening the processing window.
Glass Transition ()
-60 °C
-68 °C
PBSub is more flexible at low temperatures due to increased methylene chain mobility.
Young's Modulus
~240 – 310 MPa
~180 – 220 MPa
Adipic polymers are stiffer; Suberic polymers are more compliant/elastomeric.
Water Contact Angle
~65°
~78°
PBSub is more hydrophobic, retarding water uptake.
Table 2: Hydrolytic Degradation (Polyanhydrides)
Context: Polyanhydrides (e.g., Poly(adipic anhydride) vs Poly(suberic anhydride)) are used in drug delivery. Data reflects mass loss in Phosphate Buffered Saline (PBS) at 37°C.
Polymer Type
Degradation Mechanism
Mass Loss (48 Hours)
Half-life ()
Adipic Anhydride
Rapid Bulk/Surface Erosion
> 70%
< 24 Hours
Suberic Anhydride
Surface Erosion
~ 40 - 50%
~ 3 - 4 Days
Sebacic Anhydride (Reference)
Surface Erosion
~ 20%
~ 7 Days
Analysis: Adipic acid-based polyanhydrides degrade too quickly for most sustained-release applications (often hours). Suberic acid provides a "bridge" performance—lasting days rather than hours—making it suitable for short-term antibiotic or analgesic delivery where Sebacic acid (weeks) is too slow.
Mechanism of Action: Degradation & Release
Understanding the degradation pathway is vital for predicting in vivo performance.
Hydrolysis Pathway[1][2]
Water Uptake: Water penetrates the polymer matrix.
Adipic (C6): High hydrophilicity allows water to penetrate deep into the matrix quickly, leading to Bulk Erosion (polymer degrades everywhere simultaneously).
Suberic (C8): Increased hydrophobicity limits water penetration to the surface layers, promoting Surface Erosion (polymer degrades layer-by-layer like a bar of soap).
Adipic Acid: Rarely used as a homopolymer for delivery matrices due to its rapid degradation and acidity spike upon hydrolysis. It is effectively used as a plasticizer or a hydrophilic modifier in copolymers (e.g., PLGA-co-Adipate) to speed up the degradation of very slow polymers.
Suberic Acid: Excellent for microspheres and wafers . Its degradation product, suberic acid, is less acidic locally than shorter chain acids, reducing the risk of inflammatory response. It is particularly useful in Poly(anhydride-esters) where it serves as a linker that degrades within a clinically relevant window (3-7 days).
Biocompatibility
Both monomers are generally considered biocompatible.
Adipic Acid: GRAS status (Generally Recognized As Safe) for food additives (E355).
Suberic Acid: Non-cytotoxic; naturally occurring in small amounts; widely used in cosmetics.
Cytotoxicity Note: The toxicity usually arises not from the monomer itself, but from the local pH drop during rapid degradation. Adipic acid polymers, degrading faster, cause a sharper pH drop than Suberic acid polymers.
Structural Activity Relationship of Suberic Acid Analogs: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the structural activity relationship (SAR) of suberic acid analogs, specifically focusing on their application as Histone Deacetylase (HDAC) inhibitors. It is designe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structural activity relationship (SAR) of suberic acid analogs, specifically focusing on their application as Histone Deacetylase (HDAC) inhibitors. It is designed for researchers and drug development professionals, synthesizing experimental data with mechanistic insights.
Executive Summary & Pharmacophore Logic
Suberic acid (octanedioic acid) serves as the structural backbone for a class of potent HDAC inhibitors, most notably Vorinostat (SAHA) . The efficacy of these analogs relies on a tripartite pharmacophore model that mimics the natural substrate, acetyl-lysine.
Cap Group: Surface recognition domain that interacts with the rim of the enzyme active site.
Linker: A hydrophobic spacer that traverses the narrow channel of the enzyme. Suberic acid provides a 6-methylene (
) chain , which is often the optimal length (~11 Å) to span the distance between the surface and the active site zinc ion.
Zinc-Binding Group (ZBG): A functional group that chelates the
ion at the bottom of the active site, halting enzymatic activity.
This guide compares the standard suberic acid derivative (SAHA) against high-potency and isoform-selective alternatives, supported by experimental protocols.
Comparative Analysis: SAHA vs. Next-Generation Analogs
The following analysis compares the "Gold Standard" (SAHA) against modified analogs to highlight how structural changes impact potency (
) and isoform selectivity.
The Linker: Why Suberic Acid?
The suberic acid backbone provides a
methylene spacer . Experimental data consistently shows that shortening (adipic, ) or lengthening (sebacic, ) this chain drastically reduces potency for Class I HDACs.
C6 (Suberic): Optimal fit for the 11 Å hydrophobic channel.
C5 Modifications: Introduction of substituents at the C5 position of the suberic chain (e.g., C5-benzyl SAHA) shifts selectivity towards HDAC6 and HDAC8, reducing activity against HDAC1/2/3.[1]
Performance Data Summary
Data aggregated from comparative studies (e.g., Micheletti et al., 2024; NIH PubChem).
Compound
Linker
Cap Group
ZBG
HDAC1 (nM)
HDAC6 (nM)
Selectivity Profile
SAHA (Vorinostat)
Suberic ()
Phenyl (Anilide)
Hydroxamic Acid
~100
~10-20
Pan-HDAC Inhibitor
Indazolyl-SAHA (16n)
Suberic ()
Indazolyl
Hydroxamic Acid
2.7
N/A
High Potency (Class I)
C5-Benzyl SAHA
Modified Suberic
Phenyl
Hydroxamic Acid
>1000
270
HDAC6/8 Selective
TFA-Analog (6b)
Suberic ()
Phenyl
Trifluoroacetyl
~45,000
N/A
Low Potency, Low Toxicity
Key Insight: Replacing the phenyl cap of SAHA with an Indazolyl ring (Compound 16n) improves HDAC1 inhibition by nearly 40-fold, likely due to enhanced
stacking interactions at the enzyme rim. Conversely, modifying the ZBG to a trifluoroacetyl group (Compound 6b) drastically reduces potency, confirming the superiority of hydroxamic acid for zinc chelation despite its toxicity concerns.
Mechanistic Visualization
Pharmacophore & Binding Mode
The following diagram illustrates the structural logic of suberic acid analogs binding to the HDAC active site.
Caption: Tripartite pharmacophore of suberic acid analogs. The linker spans the channel to allow ZBG chelation of the Zinc ion.
Validated Experimental Protocols
To objectively assess these analogs, the Fluorometric HDAC Activity Assay is the industry standard. This protocol is self-validating through the use of positive (HeLa extract) and negative (Trichostatin A) controls.
Protocol: Fluorometric HDAC Inhibition Assay
Objective: Determine the
of a suberic acid analog.
Reagents:
Substrate: Acetylated lysine side chain conjugated to a fluorophore (e.g., Boc-Lys(Ac)-AMC).
Enzyme Source: HeLa Nuclear Extract (rich in HDAC1/2) or recombinant HDAC isoforms.
Developer: Trypsin or Lysyl endopeptidase.
Inhibitor: SAHA (Control) and Test Analog.
Step-by-Step Workflow:
Preparation:
Dilute Test Analog in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
). Prepare a log-scale dilution series (e.g., 1 nM to 100 µM).
Control Check: Prepare "No Enzyme" (Blank) and "No Inhibitor" (100% Activity) wells.
Incubation (Deacetylation):
Add 10 µL of diluted Inhibitor to 96-well plate.
Add 15 µL of HeLa Nuclear Extract.
Add 25 µL of Fluorometric Substrate.
Incubate at 37°C for 30 minutes.
Mechanism:[2][3] HDACs remove the acetyl group from the substrate.[4][5][6] Inhibitors block this step.
Development (Cleavage):
Add 50 µL of Developer Solution (containing Trypsin).
Incubate at Room Temperature for 15 minutes.
Mechanism:[2][3] The Developer cleaves the deacetylated lysine, releasing the fluorophore (AMC). Acetylated substrate is NOT cleaved.
Validation: Signal in "No Inhibitor" wells must be >5x the "No Enzyme" background.
Data Analysis:
Calculate % Inhibition:
.
Fit data to a sigmoidal dose-response curve to extract
.
Assay Logic Flow
Caption: Logic flow of the Fluorometric HDAC assay. Fluorescence is inversely proportional to inhibitor potency.
References
Micheletti, G., et al. (2024). "Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase."[7] Molecules, 29(1).
Kozikowski, A. P., et al. (2008). "Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified at the C6 Position." Journal of Medicinal Chemistry.
Head-to-head comparison of suberic acid and sebacic acid in polyester synthesis
Executive Summary In the synthesis of bioresorbable aliphatic polyesters, the choice between Suberic Acid (C8) and Sebacic Acid (C10) is often dictated by the delicate balance between hydrophilicity , crystallinity , and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of bioresorbable aliphatic polyesters, the choice between Suberic Acid (C8) and Sebacic Acid (C10) is often dictated by the delicate balance between hydrophilicity , crystallinity , and degradation kinetics .
While Sebacic Acid is the industry standard for elastomeric scaffolds (e.g., Poly(glycerol sebacate) - PGS), Suberic Acid offers a distinct advantage in applications requiring higher tensile modulus and accelerated hydrolytic degradation . This guide provides a head-to-head technical comparison to assist in rational monomer selection for tissue engineering and drug delivery matrices.
Molecular Architecture & Physicochemical Impact
The fundamental difference lies in the methylene bridge length. This "two-carbon gap" dictates the polymer's chain flexibility and hydrophobic character.
Feature
Suberic Acid (Octanedioic Acid)
Sebacic Acid (Decanedioic Acid)
Formula
Chain Length
C8 (Even)
C10 (Even)
Monomer
141–144 °C
131–134.5 °C
Hydrophobicity
Moderate
High
Chain Flexibility
Moderate
High (More methylene rotation)
Primary Source
Oxidation of cork/castor oil derivatives
Alkaline cleavage of castor oil
Mechanistic Implication
Crystallinity: Both acids possess an even number of carbon atoms, allowing for efficient crystal packing. However, Suberic acid's higher melting point (
) translates to polyesters that often exhibit slightly higher thermal transitions and stiffness compared to their Sebacic counterparts, assuming identical diol partners.
Degradation: The C8 chain of Suberic acid presents a higher density of ester bonds per unit length compared to C10. This increases water uptake (hydrophilicity), thereby accelerating bulk hydrolysis rates.
Synthesis Methodologies
Two primary routes dominate the synthesis of these polyesters: Melt Polycondensation (Standard) and Enzymatic Polymerization (Green/Precision).
A. Melt Polycondensation (Standard Protocol)
Best for: High molecular weight thermoplastic polyesters (e.g., Poly(butylene sebacate)).
Protocol:
Esterification (Atmospheric): Mix Diacid (1.0 eq) + Diol (1.2 eq) in a reactor. Heat to 160–180°C under
flow. (Note: Suberic acid requires the higher end of this range to ensure rapid melting).
Catalyst Addition: Add
or (typically 300–500 ppm).
Polycondensation (Vacuum): Increase temp to 220–240°C . Apply high vacuum (<1 mbar) to remove excess diol and drive chain growth.
Termination: Stop when torque reaches target viscosity.
B. Lipase-Catalyzed Synthesis (Precision Protocol)
Best for: Thermoset elastomers (e.g., PGS) or avoiding metal catalysts.
Protocol:
Mix: Diacid + Glycerol (1:1 molar ratio).
Catalyst: Immobilized Lipase B from Candida antarctica (CALB) (1–3 wt%).
Conditions: 120°C (mild vacuum) for 24–48 hours.
Curing: Post-polymerization curing at 120°C under vacuum is required to crosslink the network.
Workflow Visualization
Figure 1: Decision matrix for synthesis routes and resulting material properties.
Comparative Performance Data
The following data aggregates experimental results for polyesters synthesized with 1,4-Butanediol (BDO) and Glycerol .
Table 1: Thermal & Mechanical Properties
Polymer System
Monomer
(°C)
Young's Modulus (MPa)
Degradation Rate (Rel.)
Poly(butylene suberate)
Suberic (C8)
63 – 65
350 – 400
Fast
Poly(butylene sebacate)
Sebacic (C10)
64 – 67
250 – 320
Slow
Poly(glycerol suberate)
Suberic (C8)
Amorphous
1.8 – 2.5 (Cured)
Very Fast
Poly(glycerol sebacate)
Sebacic (C10)
Amorphous
0.2 – 1.5 (Cured)
Moderate
Key Insight:
Stiffness: Suberic acid derivatives consistently show higher moduli. In the glycerol-based elastomer systems, changing from Sebacic to Suberic acid can nearly double the stiffness (1.5 MPa vs 2.5 MPa) due to reduced chain mobility between crosslinks.
Melting Point: Surprisingly, the
of linear polyesters (like PBSe vs PBSu) is very similar (~64°C). This is because the crystal lattice energy difference between C8 and C10 is minimal in the polymer form, unlike the pure monomers.
Degradation Kinetics & Biocompatibility
The degradation mechanism is primarily bulk hydrolysis for amorphous regions and surface erosion for crystalline regions.
Hydrolytic Stability
Suberic Acid Polyesters: The higher concentration of ester groups creates a more hydrophilic surface. Water penetration is faster, leading to a degradation rate approximately 1.5x to 2x faster than equivalent sebacic acid polyesters.
Sebacic Acid Polyesters: The extra two methylene groups provide a "hydrophobic shield," retarding water ingress. This makes Sebacic acid the preferred choice for long-term implants (e.g., cardiac patches).
Pathway Diagram: Degradation
Figure 2: Comparative degradation pathways showing the kinetic advantage of Suberic acid for short-term applications.
Application Recommendations
Application
Recommended Monomer
Rationale
Cardiac Tissue Patch
Sebacic Acid
Requires high elasticity (low modulus) and slow degradation to match tissue healing rates.
Bone Void Filler
Suberic Acid
Requires higher stiffness and faster degradation to allow rapid bone ingrowth.
Drug Delivery Nanoparticles
Suberic Acid
Faster erosion rates allow for quicker release profiles of encapsulated drugs.
Nerve Guide Conduits
Sebacic Acid
Flexibility is critical to prevent nerve compression; slower degradation prevents premature collapse.
References
Synthesis and properties of poly(glycerol sebacate) elastomers.
Source: Frontiers in Bioengineering and Biotechnology.
Sebacic acid as a renewable monomer for biodegradable polyesters.
Source: European Polymer Journal.
Enzymatic degradation of aliphatic polyesters: Structure-property relationships.
Source: Biomacromolecules.
Comparison of suberic and sebacic acid in plasticizer synthesis.
Source: Universiti Kebangsaan Malaysia.
Melting points and properties of dicarboxylic acids (C8 vs C10).
Source: PubChem - National Library of Medicine.
Safety & Regulatory Compliance
Safety
Operational Guide: Proper Disposal and Handling of (+)-Subersic Acid
[1][2][3] Executive Summary & Compound Identification[2][3][4] Critical Disambiguation: Before proceeding, verify the identity of your compound. There is a frequent nomenclature confusion between (+)-Subersic acid and Su...
Critical Disambiguation:
Before proceeding, verify the identity of your compound. There is a frequent nomenclature confusion between (+)-Subersic acid and Suberic acid .[1][2]
(+)-Subersic acid: A bioactive halimane-type diterpenoid (C₂₀H₃₂O₃), typically isolated from Vitex species.[1][2] It is a research-grade phytochemical with potential pharmacological activity (anti-inflammatory, anti-tumor).[1][2]
Suberic acid: Octanedioic acid (C₈H₁₄O₄), a common industrial dicarboxylic acid.[3][4]
This guide addresses the bioactive diterpenoid: (+)-Subersic acid. [1][2][5]
Due to its status as a bioactive research chemical, (+)-Subersic acid lacks a specific UN number or EPA "P-listed" waste code.[1][2] Therefore, it must be managed under Universal Precautions for Novel Bioactive Compounds . The primary disposal objective is complete thermal destruction (incineration) to prevent environmental bioaccumulation or accidental biological signaling effects.[1]
compound Profile
Property
Detail
Chemical Class
Halimane-type Diterpenoid Acid
Physical State
Solid (typically white/off-white powder)
Solubility
Soluble in organic solvents (DMSO, MeOH, Chloroform); poorly soluble in water.[1][2][5]
Bioactivity
Potential cytotoxicity and anti-inflammatory activity.[2][5] Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1][2]
Waste Stream
Hazardous Chemical Waste (Bioactive/Toxic).[1][2][5]
Risk Assessment & Waste Characterization[3]
As a Senior Application Scientist, I advise against treating this merely as "organic waste." Its acidic nature and bioactivity require specific segregation.[1]
Hazard Classification (GHS / Precautionary)
In the absence of a compound-specific SDS from a major regulatory body, apply the Precautionary Principle :
Health Hazard: Suspected Carcinogen/Reproductive Toxin (due to diterpenoid structure and biological activity).[1]
Disposal: Place in the Solid Toxic/Cytotoxic Waste Drum .
Note: Do not place in general trash or biohazard (red bag) waste unless specifically authorized for chemical-contaminated bio-waste.[1][2][8]
Protocol B: Disposal of Solutions (Experimental Waste)
Context: Reaction mixtures, mother liquors, or unused stock solutions.
Solvent Compatibility Check:
If dissolved in Chloroform/DCM : Segregate into Halogenated Waste .[1]
If dissolved in Methanol/DMSO/Acetone : Segregate into Non-Halogenated Waste .[1]
Acidification Risk: (+)-Subersic acid is acidic.[1][2] Ensure the waste container does not contain strong bases (e.g., Sodium Hydride, concentrated NaOH) to prevent exothermic neutralization or gas evolution.
Transfer: Pour into the appropriate carboy using a funnel.
Rinsing: Triple rinse the empty vessel with the compatible solvent.[1] Add rinsate to the waste carboy.[1]
Deactivation (Optional but Recommended for High Bioactivity): If the compound is suspected to be highly cytotoxic, treat the solution with 10% bleach (if aqueous) or specific chemical oxidizers only if validated by your EHS department. Otherwise, incineration is the safer, preferred method.
Protocol C: Spill Management (Emergency Response)
Context: Accidental benchtop spill of powder or liquid.
PPE: Double nitrile gloves, lab coat, safety goggles.[1] Use a P95/N95 respirator if powder is aerosolized.[1]
Containment:
Powder: Cover with wet paper towels (dampened with water or methanol) to prevent dust generation.[1]
Liquid: Cover with absorbent pads or vermiculite.[1]
Acidic protons can react with bases; terpenoid skeleton susceptible to oxidation.[2][5]
Container
Amber Glass (Teflon lined cap)
Protects from UV degradation; prevents leaching from plastics.[1][2][5]
Segregation
Separate from Cyanides/Sulfides
Acidic compounds can liberate toxic gas (HCN/H₂S) if mixed with cyanide/sulfide salts.[1][2][5]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1][2][5]
PubChem Database. (n.d.).[1][2] Compound Summary: Suberic Acid (Differentiation Reference). National Library of Medicine.[1] [Link][1][2]
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]
Personal protective equipment for handling (+)-Subersic acid
Chemical Context & Hazard Profiling CRITICAL DISTINCTION: Do not confuse (+)-Subersic Acid with Suberic Acid (Octanedioic acid). Suberic Acid: A common, low-toxicity dicarboxylic acid used in polymers.
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Context & Hazard Profiling
CRITICAL DISTINCTION: Do not confuse (+)-Subersic Acid with Suberic Acid (Octanedioic acid).
Suberic Acid: A common, low-toxicity dicarboxylic acid used in polymers.
(+)-Subersic Acid: A bioactive sesquiterpene coumarin/acid derivative (typically isolated from Ferula species such as Ferula subersa or Ferula hermonis).
Hazard Classification (Precautionary Principle):
As a specialized phytochemical with potential cytotoxic and pharmacological activity, specific toxicological data (LD50) is often limited. Therefore, it must be handled as a Potent Compound (Control Band 3) until fully characterized.
Primary Hazards:
Cytotoxicity: Many sesquiterpene coumarins exhibit anti-proliferative activity against human cell lines. Inhalation or systemic absorption must be prevented.
Skin Sensitization (H317): Terpenoids are known contact allergens.
Respiratory Irritation (H335): Fine dusts from lyophilized natural products are potent irritants.
Personal Protective Equipment (PPE) Matrix
The lipophilic nature of sesquiterpenes facilitates transdermal absorption. Standard latex gloves offer zero protection against this compound in solution.
Task
Respiratory Protection
Dermal Protection (Hands)
Eye/Body Protection
Rationale
Dry Powder Handling (Weighing, Aliquoting)
Primary: Fume Hood or Class II BSC.Secondary: N95/P100 Respirator if hood airflow is <100 fpm.
Double Nitrile (min 0.11 mm).Outer glove changed immediately upon contamination.
Prevents inhalation of bioactive dusts; prevents static-induced dispersion.
Solubilization (Dissolving in DMSO/EtOH)
Fume Hood Required. Avoid open-bench work.
Laminate / High-Grade Nitrile. Sesquiterpenes permeate standard nitrile <5 mins in DMSO.
Face Shield + Goggles + Chem-Resistant Apron.
DMSO acts as a carrier solvent, accelerating skin absorption of the toxin.
In-Vitro Assays (Diluted concentrations)
Standard Lab Ventilation.
Single Nitrile Gloves. Inspect frequently for punctures.
Safety Glasses + Lab Coat.
Lower concentration reduces acute risk, but sensitization risk remains.
Operational Workflow: Step-by-Step
Phase A: Preparation & Engineering Controls
Static Control: Sesquiterpene acids are often resinous or electrostatic powders. Use an ionizing bar or anti-static gun inside the balance draft shield to prevent powder "jumping."
Work Surface: Line the fume hood surface with plastic-backed absorbent paper (absorbent side up) to capture invisible micro-spills.
Phase B: Solubilization Protocol
(+)-Subersic acid is poorly soluble in water but highly soluble in organic solvents.
Weighing: Weigh the solid into a pre-tared glass vial (amber glass preferred to prevent UV degradation). Cap immediately.
Solvent Addition: Add DMSO or Ethanol slowly down the side of the vial to minimize aerosol generation.
Vortexing: Do not sonicate in an open bath (aerosol risk). Use a vortex mixer inside the fume hood.
Labeling: Mark the vial clearly as "CYTOTOXIC / POTENT" to alert downstream users.
Phase C: Spill Response
Dry Spill: Do not sweep. Cover with wet paper towels (soaked in 10% bleach or ethanol) to dampen, then wipe up to prevent dust generation.
Liquid Spill: Cover with absorbent pads. Clean the area with 70% Ethanol followed by a detergent wash. (Water alone will not remove lipophilic residues).
Visualizing the Safety Lifecycle
The following diagram illustrates the critical decision points and containment barriers required for safe handling.
Figure 1: Operational flow for handling (+)-Subersic Acid, highlighting the critical containment zone (Red/Yellow nodes) where exposure risk is highest.